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  • Product: 2-Bromo-n-(3-methoxybenzyl)acetamide
  • CAS: 936356-12-6

Core Science & Biosynthesis

Foundational

2-Bromo-n-(3-methoxybenzyl)acetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-N-(3-methoxybenzyl)acetamide Executive Summary 2-Bromo-N-(3-methoxybenzyl)acetamide is a substituted α-haloamide, a class of organic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-N-(3-methoxybenzyl)acetamide

Executive Summary

2-Bromo-N-(3-methoxybenzyl)acetamide is a substituted α-haloamide, a class of organic compounds recognized for their utility as versatile intermediates in synthetic chemistry. The molecule's architecture, featuring a reactive α-bromo substituent, an amide linkage, and a methoxy-functionalized benzyl group, makes it a potent alkylating agent and a valuable building block for more complex molecular structures. Its primary application lies in the covalent modification of nucleophilic species and the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and essential safety and handling procedures tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The chemical identity and physical characteristics of 2-Bromo-N-(3-methoxybenzyl)acetamide are foundational to its application in a laboratory setting. While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison to closely related analogues, such as N-benzyl-2-bromoacetamide.

Table 2.1: Chemical Identifiers and Properties

PropertyValueSource/Method
Chemical Formula C₁₀H₁₂BrNO₂-
Molecular Weight 258.11 g/mol -
IUPAC Name 2-bromo-N-(3-methoxybenzyl)acetamide-
CAS Number Not broadly indexed. Analogue (N-benzyl-2-bromoacetamide): 2945-03-1[1]
Canonical SMILES COC1=CC=CC(=C1)CNC(=O)CBr-

Table 2.2: Predicted Physical Properties

PropertyPredicted ValueRationale / Analogue Data
Physical State White to off-white solidTypical for similar N-substituted acetamides.
Melting Point ~90-100 °CAnalogue N-benzyl-2-bromoacetamide melts at 95.7 °C.[1]
Boiling Point >300 °C (with decomposition)High due to molecular weight and polar amide group.[1]
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone, Ethyl Acetate); sparingly soluble in water.The amide and methoxy groups enhance polarity.[2]

Synthesis and Purification Protocol

The most direct and efficient synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide involves the N-acylation of 3-methoxybenzylamine with a bromoacetyl halide. This method is a robust and widely applicable procedure for forming α-haloamides.[3]

Causality Behind Experimental Choices
  • Reactants : 3-methoxybenzylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide.

  • Solvent : A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent hydrolysis of the highly reactive bromoacetyl bromide.

  • Base : A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine, driving the reaction to completion.

  • Temperature : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acyl halide, minimizing potential side reactions.

Step-by-Step Synthesis Methodology
  • Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition : Add triethylamine (1.2 eq) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Halide Addition : Dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure 2-Bromo-N-(3-methoxybenzyl)acetamide as a crystalline solid.[4]

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Amine 3-Methoxybenzylamine Reaction N-Acylation in DCM (0°C to RT) Amine->Reaction AcylHalide Bromoacetyl Bromide AcylHalide->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup (Wash & Extract) Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 2-Bromo-N- (3-methoxybenzyl)acetamide Purification->Product SN2_Mechanism Reactants 2-Bromo-N-(3-methoxybenzyl)acetamide + Nucleophile (Nu⁻) TS Transition State [Nu---C---Br]⁻ Reactants->TS Sₙ2 Attack Products Substituted Product + Bromide (Br⁻) TS->Products Leaving Group Departure

Caption: The S_N2 mechanism for the alkylation of a nucleophile.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the synthesized compound is critical. The following are predicted key signals in various spectroscopic analyses.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ ~7.2-6.8 ppm : Multiplet, 4H (Aromatic protons of the methoxybenzyl group).

    • δ ~6.5 ppm : Broad singlet, 1H (Amide N-H).

    • δ ~4.5 ppm : Doublet, 2H (Benzylic -CH₂-NH-).

    • δ ~3.9 ppm : Singlet, 2H (α-carbon -CH₂-Br).

    • δ ~3.8 ppm : Singlet, 3H (Methoxy -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ ~165 ppm : Amide carbonyl (C=O).

    • δ ~160 ppm : Aromatic C-OCH₃.

    • δ ~138-113 ppm : Aromatic carbons.

    • δ ~55 ppm : Methoxy (-OCH₃).

    • δ ~44 ppm : Benzylic (-CH₂-).

    • δ ~29 ppm : α-carbon (-CH₂-Br).

  • FT-IR (ATR) :

    • ~3300 cm⁻¹ : N-H stretch.

    • ~3050 cm⁻¹ : Aromatic C-H stretch.

    • ~2950 cm⁻¹ : Aliphatic C-H stretch.

    • ~1660 cm⁻¹ : Amide I band (C=O stretch).

    • ~1540 cm⁻¹ : Amide II band (N-H bend).

    • ~1260 cm⁻¹ : Aryl-O-CH₃ stretch.

  • Mass Spectrometry (EI) :

    • M⁺ and M⁺+2 peaks : Expected at m/z 257 and 259 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Safety, Handling, and Storage

As a member of the α-haloamide class, 2-Bromo-N-(3-methoxybenzyl)acetamide is an alkylating agent and must be handled with appropriate caution. [5]Alkylating agents are often toxic, corrosive, and may be carcinogenic. [6]

Hazard Identification (Inferred)
  • Acute Toxicity : Harmful if swallowed. [7]* Skin Corrosion/Irritation : Causes skin irritation, and potentially severe burns upon prolonged contact. [7][8]* Eye Damage/Irritation : Causes serious eye irritation or severe eye damage. [8][9]* Respiratory : May cause respiratory tract irritation. [9]* Long-term Effects : Suspected of being a mutagen or carcinogen due to its alkylating nature. Handle as a potential carcinogen. [5][10]

Recommended Personal Protective Equipment (PPE)
  • Hand Protection : Wear double-layered, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Use chemical safety goggles and a face shield.

  • Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection : All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols. [8]

Handling, Storage, and Disposal
  • Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling. [11]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [10]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains. [7]

Applications in Scientific Research

The primary value of 2-Bromo-N-(3-methoxybenzyl)acetamide is as a molecular scaffold and synthetic intermediate. Its bifunctional nature—a reactive electrophilic site and a substituted aromatic ring—allows for its incorporation into a diverse range of larger molecules.

  • Medicinal Chemistry : It serves as a key starting material or intermediate for synthesizing novel therapeutic agents. N-benzyl acetamide derivatives have been explored for various biological activities, including as anticonvulsants and kinase inhibitors. [12][13]The 3-methoxybenzyl group can be used to probe steric and electronic interactions within a biological target's binding site.

  • Bioconjugation : The α-bromoacetamide moiety is a classic functional group for the site-specific alkylation of cysteine residues (via the thiol side chain) in proteins, enabling the creation of antibody-drug conjugates, fluorescently labeled proteins, or peptide-based therapeutics.

  • Materials Science : This compound can be used to functionalize polymers or surfaces that bear nucleophilic groups, thereby modifying their chemical and physical properties.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100-170. Available from: [Link]

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. PubMed. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-methylacetamide. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. Available from: [Link]

  • Chemistry Steps. (2020). Amides – Structure and Reactivity. Retrieved from [Link]

  • Request PDF. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Retrieved from [Link]

  • EPA. (2025). Acetamide, N-benzyl-2-bromo- Properties. Retrieved from [Link]

  • OncoLink. (2026). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Retrieved from [Link]

  • Liv Hospital. (2026). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • Comprehensive Chemotherapy Safety Guidelines. (2025). Protecting Patients, Staff, and Caregivers. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

  • Organic Syntheses. (1951). n-bromoacetamide. Retrieved from [Link]

  • Chapman University Digital Commons. (2014). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]

  • J-Stage. (n.d.). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Validation of 2-Bromo-N-(3-methoxybenzyl)acetamide

Executive Summary & Synthetic Context[1][2] 2-Bromo-N-(3-methoxybenzyl)acetamide is a specialized electrophilic intermediate, primarily utilized in medicinal chemistry as a "covalent warhead" precursor. The -haloacetamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2]

2-Bromo-N-(3-methoxybenzyl)acetamide is a specialized electrophilic intermediate, primarily utilized in medicinal chemistry as a "covalent warhead" precursor. The


-haloacetamide moiety is capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., kinases, GPCRs).

Accurate structural elucidation of this compound is critical because the electrophilic


-carbon is prone to hydrolysis or polymerization if mishandled. Furthermore, distinguishing the regio-chemistry of the methylene protons (benzylic vs. 

-carbonyl) requires rigorous spectroscopic validation.

This guide provides a self-validating workflow for the synthesis, purification, and structural confirmation of this molecule, designed for researchers requiring high-purity standards for biological assays.

Synthetic Pathway & Mechanism

The most robust route for high-yield synthesis involves the nucleophilic acyl substitution of 3-methoxybenzylamine with bromoacetyl bromide under anhydrous conditions.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism where the amine nitrogen attacks the carbonyl carbon of the acid bromide. A non-nucleophilic base (typically Triethylamine or Diisopropylethylamine) is employed to scavenge the HBr byproduct, driving the equilibrium forward and preventing salt formation of the starting amine.

Critical Control Point: The reaction is highly exothermic. Temperature control (


) is mandatory to prevent bis-alkylation or displacement of the bromine atom by the amine.

SynthesisWorkflow Start Reagents: 3-Methoxybenzylamine Bromoacetyl Bromide Reaction Reaction Phase: DCM, Et3N, 0°C -> RT (Nucleophilic Acyl Substitution) Start->Reaction Dropwise Addn Quench Quench & Workup: Wash w/ 1M HCl (remove amine) Wash w/ NaHCO3 (neutralize acid) Reaction->Quench TLC Monitor Isolation Isolation: Dry (MgSO4) -> Conc. Recrystallization (EtOAc/Hex) Quench->Isolation Phase Sep Product Target: 2-Bromo-N-(3-methoxybenzyl)acetamide Isolation->Product QC

Figure 1: Synthetic workflow ensuring preservation of the labile bromide.

Structural Elucidation (The Core)

Elucidation relies on distinguishing the two distinct methylene (


) groups and confirming the presence of the bromine atom.
Mass Spectrometry (MS) - The Bromine Signature

The most immediate validation of the


-bromo functionality is the isotopic abundance pattern.[1] Bromine exists as two stable isotopes, 

(50.7%) and

(49.3%), in a nearly 1:1 ratio.
  • Expected Molecular Ion:

    
    
    
  • Formula:

    
    
    
  • Pattern: Two peaks of equal intensity separated by 2 mass units.[2]

    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )

Validation Rule: If the M+2 peak is absent or significantly lower than 1:1, the bromine has likely been hydrolyzed (to -OH) or eliminated.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum will display two diagnostic singlets (or doublets depending on NH coupling) for the methylene groups.

Table 1: Predicted


 NMR Shifts (400 MHz, 

)
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH NH6.5 - 7.5Broad Singlet1HExchangeable with

.
Aromatic Ar-H7.2 - 7.3Multiplet (t)1HMeta-coupling (C5-H).
Aromatic Ar-H6.8 - 6.9Multiplet3HOrtho/Para to methoxy (C2, C4, C6).
Benzylic

4.4 - 4.5 Doublet/Singlet2HDeshielded by Ring + Amide N.

-Halo

3.9 - 4.0 Singlet2HDeshielded by Br + Carbonyl.
Methoxy

3.80Singlet3HCharacteristic methoxy region.

Differentiation Strategy (HMBC): To definitively assign the two methylene peaks (which can appear close):

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) .

  • The Amide Carbonyl (

    
     ppm) will show a strong 2-bond correlation to the 
    
    
    
    -Halo protons
    (
    
    
    ppm) and a 3-bond correlation to the Benzylic protons (
    
    
    ppm).
  • The Aromatic Ring Carbons will only correlate to the Benzylic protons, not the

    
    -Halo protons.
    

NMR_Logic Root Unknown Methylene Peak Assignment Split1 Peak A (~4.4 ppm) Root->Split1 Split2 Peak B (~3.9 ppm) Root->Split2 Test1 HMBC Correlation to Aromatic Ring Carbons? Split1->Test1 Test2 HMBC Correlation to Carbonyl (Strong 2-bond)? Split2->Test2 Result1 Confirmed: Benzylic CH2 (N-CH2-Ar) Test1->Result1 Yes Result2 Confirmed: Alpha-Bromo CH2 (Br-CH2-CO) Test2->Result2 Yes

Figure 2: Logic tree for distinguishing methylene regioisomers.

Analytical Protocol (Step-by-Step)

Materials
  • 3-Methoxybenzylamine (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM), anhydrous

  • 1M HCl, Sat.

    
    , Brine
    
Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask. Add 3-methoxybenzylamine (5 mmol) and

    
     (6 mmol) to DCM (20 mL). Cool to 
    
    
    
    under
    
    
    atmosphere.
  • Addition: Dilute bromoacetyl bromide (5.5 mmol) in 5 mL DCM. Add dropwise to the amine solution over 15 minutes. Reason: Slow addition prevents localized heating and side reactions.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
    
  • Monitoring: Check TLC (50% EtOAc/Hexane). The amine spot (low

    
    , stains with Ninhydrin) should disappear; a new higher 
    
    
    
    spot (UV active) should appear.
  • Workup:

    • Wash organic layer with 1M HCl (

      
       mL) to remove unreacted amine and TEA.
      
    • Wash with Sat.

      
       (
      
      
      
      mL) to neutralize any acid.
    • Wash with Brine, dry over

      
      , and concentrate[3]
      
    • Note: Do not heat above

      
       during evaporation to avoid thermal decomposition.
      
  • Purification: Recrystallize from hot Ethyl Acetate/Hexanes or perform flash column chromatography if necessary.

Stability & Storage (The "Self-Validating" Check)

This compound contains an alkylating warhead. Over time, trace moisture will hydrolyze the


 bond to an alcohol (

).

Self-Validation Check prior to Biological Use:

  • Dissolve a small amount in DMSO-

    
    .
    
  • Check the integration of the

    
    -proton signal at 
    
    
    
    ppm.
  • Fail Criteria: If a new shifted peak appears upfield (

    
     ppm) or if the integration ratio between the benzylic and 
    
    
    
    -protons deviates from 1:1, the compound has degraded.

References

  • General Synthesis of

    
    -Haloacetamides: 
    
    • BenchChem.[4] "2-Bromoacetamide synthesis and purification methods."[4] Accessed Oct 2025. Link

    • Organic Syntheses.[4][5][6] "N-Bromoacetamide."[5][6] Org. Synth. 1951, 31, 17. Link

  • Spectroscopic Data & Isotope Patterns

    • Chemistry Steps.[5][6] "Isotopes in Mass Spectrometry - Cl and Br Patterns." Link

    • University of Colorado Boulder. "Characteristic Proton NMR Chemical Shifts." Link

  • Reactivity of Electrophilic Warheads: Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011. (Contextual grounding for the warhead mechanism).

Sources

Foundational

2-Bromo-n-(3-methoxybenzyl)acetamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N-(3-methoxybenzyl)acetamide. Executive Summary: The Electrophilic Warhead 2-Bromo-N-(3-methoxybenzyl)acetamide (CAS: 936356-12-6) is a specialized organi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N-(3-methoxybenzyl)acetamide.

Executive Summary: The Electrophilic Warhead

2-Bromo-N-(3-methoxybenzyl)acetamide (CAS: 936356-12-6) is a specialized organic electrophile belonging to the class of


-haloacetamides .[1] In drug discovery and chemical biology, this molecule functions primarily as a covalent modifier  of nucleophilic amino acid residues—specifically cysteine thiols.

While often utilized as a synthetic intermediate, its pharmacological relevance lies in its ability to act as a Covalent Fragment or Activity-Based Probe (ABP) .[1] Its mechanism of action is defined by the irreversible alkylation of accessible cysteine residues on target proteins, a property that drives its activity as a TRPA1 agonist (sensory irritant), a potential antimicrobial agent, and a tool for mapping the "ligandable" proteome.

Key Mechanistic Pillars:

  • Primary Mode: Irreversible covalent modification via

    
     alkylation.[1]
    
  • Primary Target: Cysteine thiol groups (-SH) in proteins (e.g., TRPA1, Cysteine Proteases).[1]

  • Chemical Warhead: The electron-deficient

    
    -bromoacetamide moiety.[1]
    
  • Selectivity Driver: The 3-methoxybenzyl group provides lipophilic interactions, directing the molecule to hydrophobic pockets in specific targets.[1]

Chemical Structure & Reactivity Profile

The biological activity of 2-Bromo-N-(3-methoxybenzyl)acetamide is inextricably linked to its chemical structure. It is a "designer" electrophile where the reactivity is tuned by the leaving group (Bromine) and the scaffold (Benzyl acetamide).[1]

Structural ComponentFunction & Mechanistic Role
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-Bromoacetamide Group
The Warhead. A highly reactive electrophilic center.[1] The carbon adjacent to the carbonyl and bromine is susceptible to nucleophilic attack.[1] Bromine is a good leaving group, facilitating rapid alkylation.[1]
Amide Bond (-NH-CO-) Stability & H-Bonding. Provides chemical stability against hydrolysis at neutral pH while acting as a hydrogen bond donor/acceptor to orient the molecule within a protein binding pocket.[1]
3-Methoxybenzyl Group Recognition Element. The hydrophobic benzene ring and the methoxy substituent improve membrane permeability and provide steric complementarity to hydrophobic pockets (e.g., TRP channel transmembrane domains).[1]
Reactivity: The Mechanism

The core mechanism is a bimolecular nucleophilic substitution (


).[1] A nucleophilic thiol (protein cysteine) attacks the 

-carbon, displacing the bromide ion.[1]

Reaction Scheme:


[1]

Biological Mechanism of Action

TRPA1 Activation (Sensory Irritation Pathway)

Like many


-haloacetamides (e.g., chloroacetamide), this compound is a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1)  channel.[1] TRPA1 is a non-selective cation channel known as the "wasabi receptor," evolved to detect electrophilic irritants.[1]
  • Mechanism: The molecule enters the cell and covalently modifies specific intracellular cysteine residues (C621, C641, C665) on the N-terminus of the TRPA1 channel.

  • Consequence: This covalent modification induces a conformational change that opens the channel pore, leading to

    
     influx.
    
  • Physiological Outcome: Depolarization of sensory neurons (nociceptors), resulting in the sensation of pain, itch, or irritation.

Covalent Enzyme Inhibition

In the context of antimicrobial or anticancer research, 2-Bromo-N-(3-methoxybenzyl)acetamide acts as an inhibitor of enzymes relying on a catalytic cysteine (e.g., cysteine proteases, certain kinases, or metabolic enzymes like GAPDH).[1]

  • Selectivity: The 3-methoxybenzyl group confers selectivity.[1] Unlike a generic alkylator (like iodoacetamide), this molecule will preferentially bind to proteins with a hydrophobic pocket capable of accommodating the benzyl ring near the active site cysteine.[1]

Pathway Visualization

MoA_Pathway Compound 2-Bromo-N-(3-methoxybenzyl)acetamide Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Diffusion Cysteine Nucleophilic Cysteine Thiol (-SH) Compound->Cysteine Electrophilic Attack (SN2) Target Target Protein (e.g., TRPA1, Cysteine Protease) Membrane->Target Intracellular Access Target->Cysteine Exposes Nucleophile Complex Covalent Thioether Adduct (Irreversible Modification) Cysteine->Complex Release of HBr Response Biological Response (Ca2+ Influx / Enzyme Inhibition) Complex->Response Conformational Change / Active Site Blockade

Caption: The molecular pathway from membrane permeation to irreversible covalent modification of the target protein.[1]

Experimental Applications & Protocols

For researchers, this molecule serves as a valuable chemical probe .[1] The following protocols describe how to validate its mechanism and utility.

Protocol: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the compound (half-life) relative to other covalent inhibitors.[1]

  • Preparation : Prepare a 10 mM stock of 2-Bromo-N-(3-methoxybenzyl)acetamide in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).[1]

  • Reaction : Mix the compound and GSH in a 1:10 ratio (50 µM compound : 500 µM GSH) in PBS buffer.

  • Incubation : Incubate at 37°C.

  • Monitoring : At time points (0, 15, 30, 60 min), take aliquots and quench with 1% formic acid.

  • Analysis : Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (

    
    ) and the appearance of the GSH-adduct mass.[1]
    
  • Calculation : Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).
Protocol: TRPA1 Calcium Flux Assay

Purpose: To confirm biological activity as a TRPA1 agonist.[1]

  • Cell Line : Use HEK293T cells stably expressing human TRPA1.

  • Dye Loading : Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C in Calcium Assay Buffer.[1]

  • Baseline : Measure baseline fluorescence (

    
    ) for 30 seconds.[1]
    
  • Addition : Inject 2-Bromo-N-(3-methoxybenzyl)acetamide (concentration range: 1 µM – 100 µM).

  • Measurement : Monitor fluorescence increase (

    
    ) for 120 seconds.
    
  • Control : Use Allyl Isothiocyanate (AITC, 100 µM) as a positive control and HC-030031 as a specific TRPA1 antagonist to verify specificity.

  • Data : Calculate

    
     and plot dose-response curves to determine 
    
    
    
    .

Synthesis & Handling

Synthesis Route (Representative): The synthesis is a straightforward acylation of the corresponding amine.[1]

  • Reagents : 3-Methoxybenzylamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (1.2 eq).[1]

  • Solvent : Dichloromethane (DCM), anhydrous.[1]

  • Procedure :

    • Cool the amine/base solution to 0°C.[1]

    • Add Bromoacetyl bromide dropwise (highly exothermic).[1]

    • Stir at room temperature for 2 hours.

    • Wash with water, 1N HCl, and Brine.

    • Dry over

      
       and concentrate.
      
    • Purification : Recrystallization from Ethanol/Hexane or Flash Chromatography.[1]

Safety Warning : This compound is a potent alkylating agent and lachrymator .[1] It can cause severe skin burns and eye damage.[1][2] Handle only in a fume hood with appropriate PPE (nitrile gloves, goggles).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866961, 2-Bromo-N-methoxy-N-methylacetamide (Analogous Structure & Reactivity Data).[1] Retrieved from [Link]

  • Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification.[1] Proceedings of the National Academy of Sciences, 103(51), 19564-19568.[1] (Foundational mechanism of cysteine-reactive electrophiles in TRP channels). Retrieved from [Link][1]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature, 468, 790–795. (Methodology for using haloacetamide probes in ABPP). Retrieved from [Link][1]

Sources

Exploratory

biological activity of 2-Bromo-n-(3-methoxybenzyl)acetamide

An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-N-(3-methoxybenzyl)acetamide Authored by: A Senior Application Scientist Disclaimer: This document synthesizes information from existing scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-N-(3-methoxybenzyl)acetamide

Authored by: A Senior Application Scientist

Disclaimer: This document synthesizes information from existing scientific literature on structurally related compounds to infer the potential biological activities of 2-Bromo-N-(3-methoxybenzyl)acetamide. As of the date of this publication, no direct experimental data on the biological effects of this specific molecule has been found in the public domain. This guide is intended for research and development professionals and should be used as a theoretical framework for directing future investigations.

Introduction and Rationale

2-Bromo-N-(3-methoxybenzyl)acetamide is a small molecule whose biological profile has not been extensively characterized. However, its chemical architecture, comprising a reactive 2-bromoacetamide moiety and an N-(3-methoxybenzyl) group, suggests a range of potential biological activities. The 2-bromoacetamide functional group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biomolecules, a property that can lead to both therapeutic and toxicological outcomes[1]. Conversely, the N-benzylacetamide scaffold is a recurring motif in compounds targeting the central nervous system, with derivatives exhibiting anticonvulsant and antidepressant properties[2][3].

This technical guide provides a comprehensive overview of the inferred biological activities of 2-Bromo-N-(3-methoxybenzyl)acetamide based on the known pharmacology and toxicology of its structural analogues. We will delve into its potential as an alkylating agent, its possible neurological effects, and its prospective antimicrobial properties. Furthermore, we will propose a detailed experimental workflow for the systematic evaluation of these potential activities.

Physicochemical Properties and Synthesis

A plausible synthetic route for 2-Bromo-N-(3-methoxybenzyl)acetamide would involve the acylation of 3-methoxybenzylamine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen bromide byproduct. This is a standard method for the synthesis of N-substituted 2-bromoacetamides[1].

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-methoxybenzylamine 3-methoxybenzylamine Acylation Acylation 3-methoxybenzylamine->Acylation Bromoacetyl_bromide Bromoacetyl_bromide Bromoacetyl_bromide->Acylation Target_Compound 2-Bromo-N-(3-methoxybenzyl)acetamide Acylation->Target_Compound HBr Hydrogen Bromide Acylation->HBr

Caption: Plausible synthetic route for 2-Bromo-N-(3-methoxybenzyl)acetamide.

Inferred Biological Activities

Potential as an Alkylating Agent and Cytotoxicity

The most prominent feature of 2-Bromo-N-(3-methoxybenzyl)acetamide is the α-bromoacetamide group. This functional group is known to be a potent electrophile, making the compound a likely alkylating agent. The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, rendering the α-carbon susceptible to nucleophilic attack by amino acid residues in proteins, particularly the sulfhydryl group of cysteine and the imidazole ring of histidine[1].

This reactivity is analogous to that of 2-bromoacetamide, a compound known to inactivate enzymes such as liver alcohol dehydrogenase and to interfere with cytoskeletal proteins like tubulin and actin[4]. The covalent modification of such essential proteins can disrupt cellular processes and lead to cytotoxicity. Indeed, 2-bromoacetamide is recognized as a potent developmental toxicant in animal models and exhibits cytotoxicity that impairs oocyte maturation[4][5]. Therefore, it is highly probable that 2-Bromo-N-(3-methoxybenzyl)acetamide will exhibit similar cytotoxic effects.

G cluster_compound 2-Bromo-N-(3-methoxybenzyl)acetamide cluster_target Biological Target cluster_effect Biological Effect Compound α-bromoacetamide moiety Alkylation Covalent Modification (Alkylation) Compound->Alkylation Nucleophilic Attack Protein Protein (e.g., enzyme, cytoskeletal protein) Protein->Alkylation Cysteine Cysteine Residue (-SH) Cysteine->Alkylation Histidine Histidine Residue Histidine->Alkylation Inactivation Enzyme Inactivation Alkylation->Inactivation Disruption Cytoskeletal Disruption Alkylation->Disruption Cytotoxicity Cytotoxicity Inactivation->Cytotoxicity Disruption->Cytotoxicity

Caption: Inferred mechanism of cytotoxicity via protein alkylation.

Potential Neurological Effects

The N-benzylacetamide scaffold is present in a variety of compounds with activity in the central nervous system. A quantitative structure-activity relationship (QSAR) study of α-substituted acetamido-N-benzylacetamide derivatives identified several compounds with significant anticonvulsant activity in the maximal electroshock seizure (MES) test[2]. Furthermore, other N-benzylacetamide derivatives have been synthesized and shown to possess antidepressant potential[3].

The presence of the N-(3-methoxybenzyl) group in the target molecule is particularly noteworthy. Synthetic macamides, which are N-benzyl fatty acid amides, such as N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide, have been investigated for their neuroprotective and anticonvulsant effects[6]. These compounds are structurally similar to anandamide and are thought to interact with the endocannabinoid system, potentially by inhibiting the fatty acid amide hydrolase (FAAH) enzyme[6]. The 3-methoxybenzyl moiety appears to be a favorable substitution for these neurological activities. It is therefore plausible that 2-Bromo-N-(3-methoxybenzyl)acetamide could exhibit anticonvulsant, antidepressant, or other neuromodulatory activities. However, the inherent reactivity of the 2-bromoacetamide group could also lead to neurotoxicity, a possibility that must be carefully evaluated.

Potential Antimicrobial Activity

Several studies have reported the antimicrobial properties of N-substituted 2-bromoacetamides. For instance, 2-bromo-N-phenylacetamide has demonstrated fungicidal and antibiofilm activities against fluconazole-resistant Candida species[7]. Additionally, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from a 2-bromo-N-(p-chlorophenyl) acetamide intermediate, showed moderate to high antibacterial activity against various bacterial strains[8]. The proposed mechanism of action for these compounds is likely related to the alkylation of essential enzymes or proteins in the microorganisms. Given these precedents, 2-Bromo-N-(3-methoxybenzyl)acetamide is a candidate for investigation as a potential antimicrobial agent.

Proposed Experimental Evaluation

A systematic approach is required to validate the inferred biological activities of 2-Bromo-N-(3-methoxybenzyl)acetamide. The following experimental workflow is proposed for a comprehensive evaluation.

G Start 2-Bromo-N-(3-methoxybenzyl)acetamide In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC, MFC) In_Vitro->Antimicrobial Neurological Neurological Assays (Receptor Binding, Enzyme Inhibition) In_Vitro->Neurological Promising_Activity Promising In Vitro Activity? Cytotoxicity->Promising_Activity Antimicrobial->Promising_Activity Neurological->Promising_Activity In_Vivo In Vivo Studies Promising_Activity->In_Vivo Yes Stop Stop/Redesign Promising_Activity->Stop No Toxicity_Model Animal Model of Toxicity In_Vivo->Toxicity_Model Anticonvulsant_Model Animal Model of Seizures (e.g., MES) In_Vivo->Anticonvulsant_Model Antidepressant_Model Animal Model of Depression (e.g., FST) In_Vivo->Antidepressant_Model Infection_Model Animal Model of Infection In_Vivo->Infection_Model End Lead Compound Optimization Toxicity_Model->End Anticonvulsant_Model->End Antidepressant_Model->End Infection_Model->End

Sources

Foundational

Spectroscopic Blueprint of 2-Bromo-n-(3-methoxybenzyl)acetamide: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Bromo-n-(3-methoxybenzyl)acetamide. In the absence of publicly available experimental data for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Bromo-n-(3-methoxybenzyl)acetamide. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a reliable predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed, standardized protocols for the experimental acquisition of these spectra are also provided to guide researchers in the empirical validation of the predicted data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a robust framework for the characterization of this and structurally related molecules.

Introduction: Structural Elucidation of a Novel Brominated Amide

2-Bromo-n-(3-methoxybenzyl)acetamide is a halogenated secondary amide with potential applications in organic synthesis and medicinal chemistry. Its structure, comprising a bromoacetyl moiety linked to a 3-methoxybenzylamine backbone, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate structural elucidation is paramount for its application and further development. This guide provides a detailed predictive analysis of its spectroscopic signature, offering a foundational dataset for researchers.

The analytical workflow for the characterization of a novel compound like 2-Bromo-n-(3-methoxybenzyl)acetamide is a multi-faceted approach, integrating data from various spectroscopic techniques to build a cohesive and validated structural assignment.

G cluster_0 Spectroscopic Analysis Workflow Synthesis & Purification Synthesis & Purification Sample Preparation Sample Preparation Synthesis & Purification->Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy ¹H, ¹³C IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Vibrational Modes Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry m/z Analysis Structural Connectivity Structural Connectivity NMR Spectroscopy->Structural Connectivity Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Final Structure Elucidation Final Structure Elucidation Structural Connectivity->Final Structure Elucidation Functional Group ID->Final Structure Elucidation Molecular Weight & Fragmentation->Final Structure Elucidation G M+ (m/z 272/274) M+ (m/z 272/274) m/z 150 m/z 150 M+ (m/z 272/274)->m/z 150 - •CH2Br m/z 135 m/z 135 M+ (m/z 272/274)->m/z 135 - BrCH2CONH m/z 107 m/z 107 m/z 150->m/z 107 - COCH3 m/z 121 m/z 121 m/z 135->m/z 121 - CH2 m/z 91 m/z 91 m/z 135->m/z 91 - COCH3

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Bromo-N-(3-methoxybenzyl)acetamide

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-N-(3-methoxybenzyl)acetamide, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-N-(3-methoxybenzyl)acetamide, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in the developability and application of novel chemical entities, this document synthesizes theoretical principles with actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking a deep understanding of this molecule's behavior in various solvent systems.

Introduction to 2-Bromo-N-(3-methoxybenzyl)acetamide

2-Bromo-N-(3-methoxybenzyl)acetamide is a substituted acetamide featuring a bromoacetyl reactive group and a methoxybenzyl moiety. Its chemical structure, characterized by both polar (amide, ether) and nonpolar (benzyl ring) functionalities, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. The presence of the electrophilic bromoacetyl group makes it a valuable intermediate for the alkylation of nucleophiles in the synthesis of more complex molecules. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play between the solute and solvent molecules. For 2-Bromo-N-(3-methoxybenzyl)acetamide, the key structural features influencing its solubility are:

  • Amide Group: The amide functional group is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). This imparts a degree of polarity to the molecule.[1][2]

  • Methoxybenzyl Group: The methoxy group (-OCH₃) introduces an ether linkage, which is a polar functional group capable of acting as a hydrogen bond acceptor. The benzyl ring, however, is largely nonpolar and hydrophobic. The position of the methoxy group (meta) influences the overall dipole moment of this substituent. The presence of such protecting groups can alter the solubility of substrates and thereby influence the reaction outcome.[3][4]

  • Bromoacetyl Group: The bromine atom is electronegative, contributing to the polarity of the C-Br bond. The acetyl group also contains a polar carbonyl moiety.

  • Overall Molecular Polarity: The molecule possesses a moderate overall polarity arising from the interplay of its constituent functional groups. This suggests that it will exhibit preferential solubility in solvents of intermediate to high polarity. The presence of both hydrogen bond donors and acceptors enhances its potential for interaction with protic solvents.

Predicted Solubility Profile

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterSparingly SolubleThe presence of polar groups allows for some interaction with water, but the nonpolar benzyl ring limits extensive solubility.[5]
MethanolSolubleMethanol's polarity and ability to hydrogen bond effectively solvate the amide and ether functionalities.[5]
EthanolSolubleSimilar to methanol, ethanol is a good solvent for moderately polar compounds.[5]
Polar Aprotic AcetoneSolubleAcetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent.[6]
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent that should effectively dissolve the compound.
Dimethylformamide (DMF)Very SolubleDMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including amides.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO's high polarity and strong hydrogen bond accepting capability make it a powerful solvent for this compound.
Nonpolar HexaneInsolubleThe significant polarity of the solute makes it incompatible with nonpolar aliphatic solvents.
TolueneSparingly SolubleThe aromatic nature of toluene may provide some limited interaction with the benzyl ring of the solute.
Dichloromethane (DCM)SolubleDCM is a moderately polar solvent that is effective at dissolving a wide range of organic compounds.
Diethyl EtherModerately SolubleDiethyl ether's moderate polarity and ability to act as a hydrogen bond acceptor suggest moderate solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods must be employed. The following protocols describe two widely accepted techniques for determining the equilibrium solubility of a solid compound.

Protocol 1: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[7] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of 2-Bromo-N-(3-methoxybenzyl)acetamide to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed and is in equilibrium with the undissolved solid.[8]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[7][8] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it reaches a plateau.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).[8] Pre-rinsing the filter with the saturated solution can minimize solute adsorption.[8]

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase. Analyze the concentration of 2-Bromo-N-(3-methoxybenzyl)acetamide using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original solvent (e.g., in mg/mL or mol/L).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for obtaining reproducible results.[7][10]

  • Extended Equilibration Time: Allows the dissolution process to reach a true equilibrium, avoiding underestimation of the solubility.

  • Filtration/Centrifugation: Removes all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Validated HPLC Method: Provides accurate and precise quantification of the dissolved solute.

Diagram of the Equilibrium Shake-Flask Method Workflow:

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-72 hours) A->B C 3. Separate Phases (Centrifugation/Filtration) B->C D 4. Dilute Saturated Supernatant C->D E 5. Quantify by HPLC D->E F 6. Calculate Solubility E->F

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Protocol 2: Solvent Addition (Clear Point) Method

This is a more rapid, titration-like method for determining solubility by observing the point at which a solid completely dissolves upon the addition of a solvent.[11][12][13][14]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of 2-Bromo-N-(3-methoxybenzyl)acetamide into a clear glass vial.

  • Solvent Addition: At a constant temperature, add the solvent of interest to the vial in small, precise increments using a calibrated pipette or burette.

  • Observation: After each addition, vigorously mix the contents of the vial and visually inspect for the complete dissolution of the solid. The point at which the last solid particle disappears is the "clear point."[11][12][13][14] This can be aided by using a light source and observing against a dark background.

  • Calculation: Record the total volume of solvent added to reach the clear point. The solubility can be calculated by dividing the initial mass of the solute by the total volume of the solvent added.

Causality Behind Experimental Choices:

  • Precise Solvent Addition: Allows for an accurate determination of the volume of solvent required for dissolution.

  • Vigorous Mixing: Ensures that the dissolution process is not limited by mass transfer and that the observed clear point is representative of the true solubility.

  • Careful Visual Inspection: Critical for accurately identifying the endpoint of the titration.

Diagram of the Solvent Addition (Clear Point) Method Workflow:

G A 1. Weigh a Precise Amount of Solute B 2. Add Solvent Incrementally A->B C 3. Mix Vigorously and Observe B->C C->B No D 4. Identify the 'Clear Point' (Complete Dissolution) C->D Is solid dissolved? E 5. Record Total Solvent Volume D->E F 6. Calculate Solubility E->F

Caption: Workflow for the Solvent Addition (Clear Point) Solubility Determination.

Discussion and Interpretation of Results

The experimentally determined solubility of 2-Bromo-N-(3-methoxybenzyl)acetamide should be interpreted in the context of the solute's structure and the solvent's properties. A higher solubility in polar solvents like methanol and DMF compared to nonpolar solvents like hexane would confirm the predicted behavior based on the "like dissolves like" principle. The ability of protic solvents to engage in hydrogen bonding with the amide and ether functionalities is expected to result in enhanced solubility compared to aprotic solvents of similar polarity.

Any deviations from the predicted solubility can provide valuable insights into specific solute-solvent interactions. For instance, a higher-than-expected solubility in an aromatic solvent like toluene might suggest favorable π-π stacking interactions between the solvent and the benzyl ring of the solute.

Conclusion

While specific solubility data for 2-Bromo-N-(3-methoxybenzyl)acetamide requires experimental determination, a strong predictive understanding can be derived from its chemical structure. The presence of both polar and nonpolar moieties suggests a versatile solubility profile, with a preference for polar organic solvents. The detailed experimental protocols provided in this guide offer robust and reliable methods for obtaining quantitative solubility data, which is essential for the effective application of this compound in research and development.

References

  • van de Streek, J., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

  • ResearchGate. (2015). Solubility Determination from Clear Points upon Solvent Addition. [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]

  • ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition | Organic Process Research & Development. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Unknown.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link]

  • PMC. (n.d.). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. [Link]

  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. [Link]

  • Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. [Link]

  • Unknown. (2023). Solubility of Organic Compounds.
  • Unknown. (2018).
  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • UDTECH. (2025). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More. [Link]

  • PubChem. (n.d.). 2-Bromo-N-methoxy-N-methylacetamide | C4H8BrNO2 | CID 10866961. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

  • EPA. (2025). Acetamide, N-benzyl-2-bromo- Properties. [Link]

  • University of Limerick. (2010). Solubility of form III piracetam in a range of solvents. [Link]

  • PubChem. (n.d.). N-Bromoacetamide | C2H4BrNO | CID 4353. [Link]

  • ResearchGate. (2025). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates | Request PDF. [Link]

  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Sciencemadness Wiki. (2019). Bromoacetic acid. [Link]

  • ACS Publications. (2007). Effects of the 3- and 4-Methoxy and Acetamide Substituents and Solvent Environment on the Electronic Properties of N-Substituted 1,8-Naphthalimide Derivatives | The Journal of Physical Chemistry A. [Link]

  • Organic Syntheses Procedure. (n.d.). n-bromoacetamide. [Link]

  • PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
  • ResearchGate. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Bromo-N-(3-methoxybenzyl)acetamide

Abstract & Application Scope This application note details the experimental protocol for the synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide , a versatile electrophilic building block used extensively in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the experimental protocol for the synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide , a versatile electrophilic building block used extensively in medicinal chemistry. This compound serves as a critical "warhead" or linker intermediate, enabling the attachment of the N-(3-methoxybenzyl)acetamide motif to nucleophiles (e.g., thiols, secondary amines) in the development of GPCR ligands, kinase inhibitors, and peptidomimetics.

While commercially available analogs exist, this specific 3-methoxy isomer is frequently synthesized in-situ or on-demand due to its high reactivity. This guide provides a robust, scalable method for its isolation and purification, ensuring high fidelity for downstream applications.

Safety Assessment (Critical)

Hazard Class: Alkylating Agent / Corrosive / Lachrymator.

  • Bromoacetyl Bromide: Extreme lachrymator and corrosive. Releases HBr upon contact with moisture. Must be handled in a functioning fume hood. [1]

  • Product (α-Bromoacetamide): Potentially a skin sensitizer and alkylating agent. Avoid inhalation of dusts.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Retrosynthetic Analysis & Reaction Scheme

The synthesis utilizes a Schotten-Baumann type acylation. The nucleophilic amine (3-methoxybenzylamine) attacks the highly electrophilic acyl bromide. The reaction is exothermic and requires careful temperature control to prevent bis-acylation or polymerization.

ReactionScheme SM1 3-Methoxybenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate SM2 Bromoacetyl Bromide (Electrophile) SM2->Intermediate Base Base (TEA or DIPEA) (HBr Scavenger) Byproduct HBr Salt (Removed in Workup) Base->Byproduct Neutralization Product 2-Bromo-N-(3-methoxybenzyl)acetamide (Target) Intermediate->Product - Br⁻ Intermediate->Byproduct

Figure 1: Reaction pathway for the acylation of 3-methoxybenzylamine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (10 mmol Scale)Role
3-Methoxybenzylamine 137.181.01.37 g (1.28 mL)Limiting Reagent
Bromoacetyl Bromide 201.841.12.22 g (0.96 mL)Electrophile
Triethylamine (TEA) 101.191.21.21 g (1.67 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93-40 mLSolvent (Anhydrous)
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

  • Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Purge the flask with nitrogen or argon.

  • Add 3-Methoxybenzylamine (1.37 g) and anhydrous DCM (30 mL).

  • Add Triethylamine (1.67 mL) to the solution.

  • Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes.

Step 2: Acylation (Critical Rate Control)

  • Dilute Bromoacetyl bromide (0.96 mL) in 10 mL of anhydrous DCM in a separate pressure-equalizing addition funnel or syringe.

  • Slowly add the bromide solution to the amine mixture dropwise over 20–30 minutes.

    • Expert Insight: Rapid addition causes localized heating, leading to dark impurities and potential bis-acylation.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for another 2–3 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting amine (polar, stays near baseline or stains differently) should disappear; the product will appear as a less polar spot (Rf ~0.4–0.5).

Step 3: Workup & Isolation

  • Quench the reaction by adding 20 mL of cold water.

  • Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).

    • Why? This removes unreacted amine and the triethylamine. The product (an amide) is not basic and remains in the DCM.

  • Base Wash: Wash with Saturated NaHCO₃ (1 x 20 mL) to neutralize any residual acid.

  • Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to dry the organic layer.

  • Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo (Rotovap) at <40°C.

Step 4: Purification

  • Crude Appearance: Usually an off-white to beige solid.

  • Recrystallization (Recommended): Dissolve crude solid in a minimum amount of hot Ethyl Acetate, then slowly add Hexanes (or Heptane) until turbidity appears. Cool to 4°C overnight.

  • Column Chromatography (Alternative): Silica gel, eluting with 10%

    
     40% EtOAc in Hexanes.
    

Process Workflow & Purification Logic

WorkupFlow ReactionMix Reaction Mixture (Product + TEA·HBr + SM) Wash1 Wash 1: 1M HCl ReactionMix->Wash1 LayerSep1 Phase Separation Wash1->LayerSep1 AqLayer1 Aqueous Layer (Discard: Amine Salts) LayerSep1->AqLayer1 OrgLayer1 DCM Layer (Product + Acid) LayerSep1->OrgLayer1 Wash2 Wash 2: Sat. NaHCO3 OrgLayer1->Wash2 OrgLayer2 Neutral DCM Layer Wash2->OrgLayer2 DryConc Dry (MgSO4) & Concentrate OrgLayer2->DryConc FinalProd Crystalline Solid 2-Bromo-N-(3-methoxybenzyl)acetamide DryConc->FinalProd

Figure 2: Purification workflow ensuring removal of starting materials and salts.

Characterization & Validation Data

Note: As specific literature data for this exact isomer is sparse, the following are expert-predicted values based on validated analogs (e.g., 4-methoxybenzyl and unsubstituted benzyl derivatives).

ParameterExpected ValueInterpretation
Physical State White to off-white solidTypical for aryl-acetamides.
Melting Point 85 – 92 °CSharp range indicates high purity.
¹H NMR (CDCl₃)

6.70 (br s, 1H, NH)
Amide proton (exchangeable).

7.2–6.8 (m, 4H, Ar-H)
Aromatic region (3-substituted pattern).

4.45 (d, J=5.8 Hz, 2H)
Benzylic CH₂ (coupled to NH).

3.90 (s, 2H)
α-Bromo CH₂ (characteristic singlet).

3.80 (s, 3H)
Methoxy (OCH₃) singlet.
MS (ESI+) m/z 258.0 / 260.0 [M+H]⁺Characteristic 1:1 bromine isotope pattern.
Quality Control Check
  • Proton NMR: Look for the singlet at ~3.90 ppm. If this integrates < 2H relative to the aromatic ring, hydrolysis to the alcohol (hydroxyacetamide) may have occurred.

  • TLC: Ensure no baseline material remains (indicative of amine salts).

Troubleshooting & Optimization

  • Low Yield: Often caused by hydrolysis during the aqueous workup. Keep the washes cold and perform them quickly. Do not leave the product in contact with basic water (NaHCO₃) for extended periods.

  • Oiling Out: If the product refuses to crystallize, scratch the glass surface with a spatula or add a seed crystal of a similar amide. Alternatively, remove solvent completely and sonicate with cold hexanes.

  • Dark Color: Indicates oxidation or polymerization. Ensure the reaction is kept strictly under nitrogen and the amine was colorless before starting.

References

  • Organic Syntheses, Coll. Vol. 9, p. 13 (1998). General procedure for the synthesis of alpha-bromoacetamides.

  • PubChem Compound Summary: 2-Bromo-N-benzylacetamide. (Analogous structure for physical property comparison).

  • BenchChem. 2-Bromoacetamide synthesis and purification methods. (General protocols for bromoacetylation).

  • Sigma-Aldrich. Safety Data Sheet: Bromoacetyl Bromide. (Critical safety data).

Sources

Application

The Versatile Workhorse of Modern Synthesis: Application Notes for 2-Bromo-N-(3-methoxybenzyl)acetamide

Abstract This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-Bromo-N-(3-methoxybenzyl)acetamide. This vers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-Bromo-N-(3-methoxybenzyl)acetamide. This versatile reagent, characterized by a reactive α-bromoacetyl moiety and a substituted benzyl group, is a valuable building block for the synthesis of a diverse array of organic molecules. Its utility stems from its ability to act as a potent electrophile in nucleophilic substitution reactions, enabling the construction of carbon-heteroatom and carbon-carbon bonds. This document provides an in-depth exploration of its synthesis, core reactivity, and detailed protocols for its application in key synthetic transformations, including the synthesis of heterocyclic scaffolds and as a crucial intermediate in the elaboration of complex molecular architectures.

Introduction: Unveiling a Key Synthetic Intermediate

2-Bromo-N-(3-methoxybenzyl)acetamide belongs to the class of α-haloamides, a group of compounds renowned for their utility as versatile alkylating agents in organic synthesis.[1] The intrinsic reactivity of this molecule is governed by two key structural features: the electrophilic carbon atom alpha to the carbonyl group, which is readily susceptible to nucleophilic attack, and the bromine atom, an excellent leaving group. This inherent reactivity makes it a powerful tool for the covalent modification of a wide range of nucleophiles.[2]

The presence of the 3-methoxybenzyl group provides a handle for further functionalization and can influence the solubility and electronic properties of both the reagent and the resulting products. This guide will illuminate the fundamental principles behind the reactivity of 2-Bromo-N-(3-methoxybenzyl)acetamide and provide practical, field-proven protocols for its effective utilization in the laboratory.

Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

The most direct and widely employed method for the synthesis of N-substituted 2-bromoacetamides is the acylation of a primary amine with a bromoacetyl halide.[1] This straightforward and generally high-yielding reaction forms the basis for the preparation of the title compound.

General Synthetic Workflow

The synthesis involves the reaction of 3-methoxybenzylamine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products amine 3-Methoxybenzylamine reaction Acylation in an Inert Solvent (e.g., Dichloromethane) amine->reaction acyl_halide Bromoacetyl Bromide acyl_halide->reaction base Base (e.g., Triethylamine) base->reaction product 2-Bromo-N-(3-methoxybenzyl)acetamide reaction->product byproduct Triethylammonium Bromide reaction->byproduct

Caption: General workflow for the synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide.

Detailed Experimental Protocol: Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

Materials:

  • 3-Methoxybenzylamine

  • Bromoacetyl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-Bromo-N-(3-methoxybenzyl)acetamide.

Applications in Organic Synthesis: A Versatile Alkylating Agent

The primary utility of 2-Bromo-N-(3-methoxybenzyl)acetamide lies in its role as an electrophile in Sₙ2 reactions. It readily reacts with a variety of soft and hard nucleophiles, enabling the construction of new bonds and the assembly of complex molecular frameworks.

Synthesis of Heterocyclic Compounds: The Hantzsch Thiazole Synthesis

A classic application of α-haloamides is in the Hantzsch thiazole synthesis, a robust method for the preparation of thiazole derivatives. The reaction of 2-Bromo-N-(3-methoxybenzyl)acetamide with a thiourea provides a direct route to 2-aminothiazole derivatives, which are prevalent motifs in many biologically active compounds.

G reagent 2-Bromo-N-(3-methoxybenzyl)acetamide intermediate Thiouronium Salt Intermediate reagent->intermediate thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Amino-4-((3-methoxybenzyl)amino)methylthiazole cyclization->product

Sources

Method

Application Notes &amp; Protocols: 2-Bromo-N-(3-methoxybenzyl)acetamide as a Precision Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of N-Substituted α-Bromoacetamides In the landscape of chemical biology and drug discovery, the targeted covalent modi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Substituted α-Bromoacetamides

In the landscape of chemical biology and drug discovery, the targeted covalent modification of proteins offers a powerful strategy to achieve high potency and prolonged duration of action. Among the arsenal of electrophilic warheads, α-haloacetamides, particularly 2-bromoacetamides, are well-established for their ability to form stable, covalent bonds with nucleophilic amino acid residues.[1] This document provides a detailed guide to the application of a specific N-substituted derivative, 2-Bromo-N-(3-methoxybenzyl)acetamide , as a precision alkylating agent.

The parent compound, 2-bromoacetamide, is a potent, albeit relatively non-specific, alkylating agent.[2] The strategic incorporation of the N-(3-methoxybenzyl) group confers several advantages:

  • Tunable Physicochemical Properties: The benzyl moiety can enhance solubility in organic solvents and introduce favorable pharmacokinetic properties. The methoxy group can modulate electronic effects and offer an additional point for hydrogen bonding.

  • Enhanced Selectivity: The sterically demanding benzyl group can introduce selectivity by restricting access to sterically hindered nucleophiles, thereby favoring modification of more accessible residues on a protein's surface or within a binding pocket.

  • Scaffold for Further Elaboration: The N-substituent serves as a versatile scaffold for building more complex molecules, enabling its use in fragment-based drug discovery and the development of targeted covalent inhibitors.

This guide will detail the underlying mechanism of action, provide validated protocols for its use in protein modification and enzyme inhibition, and outline the necessary safety precautions for handling this class of reagents.

Core Mechanism: Targeted Sⲛ2 Alkylation

The utility of 2-bromo-N-(3-methoxybenzyl)acetamide as an alkylating agent is rooted in the fundamental principles of physical organic chemistry. The core reactivity stems from the electrophilic character of the α-carbon (the carbon atom adjacent to the carbonyl group) and the excellent leaving group ability of the bromide ion.[1][2]

The primary mechanism of action is a bimolecular nucleophilic substitution (Sⲛ2) reaction .[1] In a biological context, this involves the attack of a soft nucleophile, typically the thiolate anion of a deprotonated cysteine residue, on the electrophilic α-carbon. This concerted reaction proceeds through a pentacoordinate transition state, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.[3]

The efficiency of this alkylation is dependent on several key factors:

  • Nucleophilicity of the Target: Cysteine is the most common target due to the high nucleophilicity of its thiol group, especially in its deprotonated thiolate form (S⁻).[4] The pKₐ of the cysteine thiol is a critical determinant of its reactivity.[5] Other residues like histidine (imidazole ring) can also be targeted, albeit typically at a slower rate.[1]

  • pH of the Reaction Medium: The reaction rate is highly pH-dependent. A slightly basic pH (typically 7.5-8.5) is optimal for cysteine alkylation as it promotes the formation of the more nucleophilic thiolate anion.[6]

  • Steric Accessibility: The accessibility of the target residue within the three-dimensional structure of the protein is crucial for the reaction to occur.

dot

Caption: Sⲛ2 mechanism of cysteine alkylation.

Applications in Research and Drug Discovery

N-substituted 2-bromoacetamides are versatile tools for:

  • Proteomics and Peptide Mapping: Used to irreversibly alkylate cysteine residues after reduction of disulfide bonds. This prevents re-oxidation and ensures homogeneity of the sample for mass spectrometry analysis, aiding in protein identification and sequencing.[7]

  • Enzyme Inhibition Studies: By covalently modifying a critical cysteine residue in an enzyme's active site, these compounds can act as potent irreversible inhibitors. This is invaluable for elucidating enzyme mechanisms and validating drug targets.[1][2]

  • Development of Covalent Probes and Drugs: The N-(3-methoxybenzyl) moiety can be tailored to fit into a specific binding pocket, positioning the bromoacetamide "warhead" for covalent reaction with a nearby nucleophile. This is a key strategy in modern drug design for targets like kinases and proteases.

Comparative Reactivity Data
Alkylating AgentTarget ResidueRelative ReactivityKey Characteristics
Iodoacetamide CysteineVery HighHighly reactive, standard for proteomics.
2-Bromoacetamide CysteineHighReactivity is comparable to iodoacetamide.[1]
Chloroacetamide CysteineModerateLess reactive than iodo- or bromo- versions.[1][8]
N-Ethylmaleimide (NEM) CysteineVery HighReacts via Michael addition, very fast kinetics.[1][4]
2-Bromo-N-(3-methoxybenzyl)acetamide CysteineHigh (Predicted) Reactivity expected to be high, with potential for enhanced selectivity due to the N-substituent.

Experimental Protocols

Protocol 4.1: General Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

This protocol describes a standard method for the synthesis of N-substituted 2-bromoacetamides via the acylation of an amine with bromoacetyl bromide.[2][9]

Materials:

  • 3-Methoxybenzylamine

  • Bromoacetyl bromide

  • Triethylamine (TEA) or Pyridine as a base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methoxybenzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.05 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-bromo-N-(3-methoxybenzyl)acetamide.

dot

Synthesis_Workflow start Dissolve Amine & Base in DCM cool Cool to 0°C in Ice Bath start->cool add_bromide Dropwise Addition of Bromoacetyl Bromide cool->add_bromide react Stir at Room Temperature (Monitor by TLC) add_bromide->react quench Quench with Water react->quench extract Aqueous Workup (NaHCO₃, H₂O, Brine) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure Product purify->product

Sources

Application

Application Notes &amp; Protocols: 2-Bromo-N-(3-methoxybenzyl)acetamide in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic combination of pharmacophores and reactive functional groups is paramount to the development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacophores and reactive functional groups is paramount to the development of novel therapeutic agents. 2-Bromo-N-(3-methoxybenzyl)acetamide is a compound that, by its very structure, embodies this principle. It is comprised of three key components: an acetamide backbone, a reactive 2-bromo substituent, and an N-(3-methoxybenzyl) group. While direct literature on this specific molecule is nascent, an analysis of its constituent parts provides a strong rationale for its potential applications in drug discovery.

The 2-bromoacetamide moiety is a well-established functional group in medicinal chemistry, primarily utilized as a covalent modifier of biological targets.[1][2] The electrophilic nature of the carbon atom bearing the bromine, a good leaving group, allows for nucleophilic attack by amino acid residues such as cysteine or histidine within the active sites of enzymes, leading to irreversible inhibition.[1][3] This property makes it a valuable tool for developing potent and specific inhibitors for various enzyme classes.

The N-benzylacetamide core is a scaffold found in numerous biologically active compounds. Derivatives of this structure have been investigated for a range of therapeutic applications, including as anticonvulsants, antidepressants, analgesics, and anti-inflammatory agents.[4][5][6] This suggests that the core structure of 2-Bromo-N-(3-methoxybenzyl)acetamide may be amenable to interaction with receptors and enzymes in the central nervous system and inflammatory pathways.

Finally, the 3-methoxybenzyl group can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxy substitution can impact solubility, metabolic stability, and receptor-binding interactions. Notably, compounds containing methoxybenzyl moieties have been explored for their anti-inflammatory properties.[7][8]

This document serves as a detailed guide for researchers and drug development professionals, providing a comprehensive protocol for the synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide and exploring its potential applications as a versatile tool in medicinal chemistry. The protocols and applications described herein are based on established chemical principles and data from structurally analogous compounds.

Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

The synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide is most directly achieved through the N-acylation of 3-methoxybenzylamine with bromoacetyl bromide. This is a standard procedure for amide bond formation.[9][10]

Reaction Scheme

Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-methoxybenzylamine 3-Methoxybenzylamine product 2-Bromo-N-(3-methoxybenzyl)acetamide 3-methoxybenzylamine->product + bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->product + base Triethylamine (Base) base->product Conditions solvent Dichloromethane (Solvent) solvent->product Conditions

Caption: Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
3-MethoxybenzylamineC₈H₁₁NO137.181.0 g7.291.0
Bromoacetyl bromideC₂H₂Br₂O201.860.68 mL7.651.05
TriethylamineC₆H₁₅N101.191.52 mL10.941.5
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
1 M HCl (aq)HCl36.46As needed--
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed--
BrineNaCl58.44As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--
Step-by-Step Synthesis Protocol
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzylamine (1.0 g, 7.29 mmol) and dissolve in anhydrous dichloromethane (30 mL).

  • Cooling : Place the flask in an ice bath and cool the solution to 0 °C.

  • Base Addition : Add triethylamine (1.52 mL, 10.94 mmol) to the stirred solution.

  • Acylating Agent Addition : In a separate vial, dissolve bromoacetyl bromide (0.68 mL, 7.65 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).

  • Work-up :

    • Once the reaction is complete, quench by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 2-Bromo-N-(3-methoxybenzyl)acetamide as a white to off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure.

  • FT-IR Spectroscopy : To identify the characteristic functional groups (e.g., C=O stretch of the amide, N-H stretch).

  • Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis : As an indicator of purity.

Potential Medicinal Chemistry Applications

The unique combination of a reactive electrophile and a biologically relevant scaffold suggests several potential applications for 2-Bromo-N-(3-methoxybenzyl)acetamide in medicinal chemistry.

Covalent Inhibitor of Enzymes

The 2-bromoacetamide group is a classic "warhead" for covalent inhibition. It can form a stable covalent bond with nucleophilic residues in the active site of an enzyme, leading to irreversible inactivation. This is a powerful strategy for achieving high potency and prolonged duration of action.

Potential Targets:

  • Kinases : Cysteine residues in the active site of certain kinases can be targeted.

  • Proteases : Cysteine and histidine proteases are susceptible to covalent modification.

  • Dehydrogenases : As demonstrated with 2-bromoacetamide's effect on liver alcohol dehydrogenase, this class of enzymes can be a target.[3]

Covalent_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Complex Cys Cysteine Residue (Nucleophile) Complex Irreversibly Inhibited Enzyme Cys->Complex Forms Covalent Bond Inhibitor 2-Bromo-N-(3-methoxybenzyl)acetamide (Electrophile) Inhibitor->Complex Nucleophilic Attack

Caption: Covalent inhibition by 2-Bromo-N-(3-methoxybenzyl)acetamide.

Scaffold for CNS-Active Agents

The N-benzylacetamide scaffold is present in compounds with demonstrated anticonvulsant and antidepressant activities.[4][5] The 3-methoxybenzyl group could modulate blood-brain barrier penetration and interaction with CNS targets. Therefore, 2-Bromo-N-(3-methoxybenzyl)acetamide could serve as a starting point for the synthesis of a library of compounds to be screened for neurological activity. The bromo-group can be displaced by various nucleophiles to generate diverse analogs.

Intermediate for Anti-inflammatory Drug Discovery

The presence of the methoxybenzyl moiety is reminiscent of structures found in some anti-inflammatory agents.[7][8] The conjugation of NSAIDs with methoxybenzyl-containing moieties has been shown to enhance anti-inflammatory activity, potentially through improved COX-2 inhibition.[7][11] 2-Bromo-N-(3-methoxybenzyl)acetamide could be used as an intermediate to synthesize more complex molecules with potential anti-inflammatory effects.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of 2-Bromo-N-(3-methoxybenzyl)acetamide against a model enzyme, such as a cysteine protease.

Materials
  • Target enzyme (e.g., Papain)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl with a reducing agent like DTT for cysteine proteases)

  • 2-Bromo-N-(3-methoxybenzyl)acetamide (dissolved in DMSO)

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure
  • Compound Preparation : Prepare a stock solution of 2-Bromo-N-(3-methoxybenzyl)acetamide in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the assay buffer.

  • Enzyme Preparation : Dilute the enzyme to the desired concentration in the assay buffer.

  • Incubation : In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature to allow for covalent modification.

  • Reaction Initiation : Add the substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition : Measure the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis : Determine the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

Data Interpretation and Troubleshooting

  • Synthesis : Low yields in the synthesis may be due to impure reagents or insufficient reaction time. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Inhibition Assay : A lack of inhibition could indicate that the chosen enzyme is not susceptible to covalent modification by the compound or that the incubation time is too short. Time-dependent inhibition assays can be performed to confirm covalent modification. High background signal may be due to compound fluorescence; always run a control with the compound and substrate but no enzyme.

Safety Precautions

  • Bromoacetyl bromide is highly corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2-Bromoacetamide and its derivatives are alkylating agents and should be handled with care as they are potentially toxic and mutagenous. Avoid inhalation, ingestion, and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area or a fume hood.

References

  • Kohn, H., Sawhney, K. N., Bardel, P., Robertson, D. W., & Leander, J. D. (1993). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 36(22), 3350–3360.
  • Verma, A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Journal Name, Volume(Issue), pages].
  • MDPI. (2022, March 24). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, October 13). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved February 18, 2026, from [Link]

  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved February 18, 2026, from [Link]

  • University of New Hampshire. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 5). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Retrieved February 18, 2026, from [Link]

  • PMC. (2024, February 16). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 18, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved February 18, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 2-Bromo-N-(3-methoxybenzyl)acetamide

Introduction: A Framework for Characterizing Novel Bioactive Compounds The discovery and development of novel therapeutic agents are paramount in biomedical research. Bromoacetamide derivatives represent a class of compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing Novel Bioactive Compounds

The discovery and development of novel therapeutic agents are paramount in biomedical research. Bromoacetamide derivatives represent a class of compounds with significant potential for biological activity, often acting as covalent inhibitors or modulators of key cellular pathways. This document provides a comprehensive guide for the initial cell-based characterization of a novel bromoacetamide compound, 2-Bromo-N-(3-methoxybenzyl)acetamide .

Given the novelty of this compound, established, specific protocols are not available in the public domain. Therefore, this guide is designed to provide researchers, scientists, and drug development professionals with a robust framework and detailed protocols to systematically evaluate its cytotoxic and mechanistic properties. The methodologies outlined herein are foundational in preclinical drug discovery and are designed to be adaptable to the specific research questions and cell models being investigated.

We will begin with an assessment of the compound's cytotoxic and anti-proliferative effects to determine its potency and selectivity. Subsequently, we will delve into mechanistic studies to explore its potential to induce apoptosis and modulate the NF-κB signaling pathway, a critical regulator of cell survival and inflammation frequently dysregulated in cancer.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physicochemical properties is crucial for its proper handling, storage, and the preparation of accurate dosing solutions for cell-based assays. The following table summarizes the predicted properties of 2-Bromo-N-(3-methoxybenzyl)acetamide.

PropertyPredicted ValueNotes
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Appearance White to off-white solidBased on similar bromoacetamide compounds.
Solubility Soluble in DMSO and ethanol; sparingly soluble in aqueous solutions
Application

A Comprehensive Guide to the Development and Validation of Analytical Methods for the Quantification of 2-Bromo-n-(3-methoxybenzyl)acetamide

An Application Note from the Office of the Senior Application Scientist Abstract: This document provides a detailed guide for the development and validation of analytical methods for the quantification of 2-Bromo-n-(3-me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract: This document provides a detailed guide for the development and validation of analytical methods for the quantification of 2-Bromo-n-(3-methoxybenzyl)acetamide, a key intermediate in pharmaceutical synthesis and a compound of interest in chemical research. Recognizing the critical need for accurate and reliable quantification in drug development and quality control, this guide presents a primary method based on Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). Furthermore, it explores alternative and complementary techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. Each section explains the scientific rationale behind methodological choices, provides detailed step-by-step protocols, and outlines a robust validation strategy in accordance with international guidelines.

Introduction and Physicochemical Analysis

Accurate quantification of 2-Bromo-n-(3-methoxybenzyl)acetamide is essential for monitoring reaction kinetics, assessing purity, performing stability studies, and ensuring the quality of starting materials for active pharmaceutical ingredient (API) synthesis. The molecular structure of this compound dictates the most appropriate analytical strategies.

Structure:

  • Core: An acetamide backbone.

  • Key Functional Groups:

    • An aromatic benzyl ring, which acts as a strong chromophore, making UV detection highly suitable.

    • A methoxy (-OCH₃) group, which influences polarity and solubility.

    • An amide (-C(=O)NH-) linkage.

    • An alpha-bromo (-Br) substituent, which adds to the molecular weight and can influence reactivity.

Predicted Physicochemical Properties: Based on its structure, 2-Bromo-n-(3-methoxybenzyl)acetamide is expected to be a moderately polar, non-volatile solid. It should exhibit good solubility in polar organic solvents like acetonitrile, methanol, and dimethylformamide (DMF)[1]. The presence of the methoxybenzyl group strongly suggests significant ultraviolet (UV) absorbance, likely in the 250-280 nm range, which is ideal for detection by HPLC-UV or direct spectrophotometry. Its limited volatility makes direct GC analysis challenging without a derivatization step[2].

Primary Recommended Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

For its robustness, precision, and widespread availability, RP-HPLC-UV is the recommended primary method for the routine quantification of 2-Bromo-n-(3-methoxybenzyl)acetamide. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for its versatility and strong hydrophobic retention of moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency[3]. An acidic modifier, such as formic acid or phosphoric acid, is added to the aqueous phase to suppress the ionization of any residual silanols on the column, thereby ensuring a sharp, symmetrical peak shape[2]. For mass spectrometry compatibility, a volatile acid like formic acid is required[4].

  • Detection: Given the aromatic ring, a UV detector set at the wavelength of maximum absorbance (λmax) will provide the highest sensitivity. A photodiode array (PDA) detector is recommended during method development to determine the λmax and to assess peak purity.

Logical Workflow for HPLC Method Development

cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) start Define Analytical Goal (Purity, Assay) physchem Analyze Physicochemical Properties (Polarity, UV) start->physchem column_select Select Column (e.g., C18, 150x4.6mm, 5µm) physchem->column_select mobile_phase Screen Mobile Phase (ACN/Water vs MeOH/Water) column_select->mobile_phase gradient Run Gradient Elution (5-95% Organic) mobile_phase->gradient isocratic Optimize to Isocratic Method (Adjust % Organic for Rt ~3-10 min) gradient->isocratic specificity Specificity / Peak Purity isocratic->specificity Final Method linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate Precision) lod_loq LOD & LOQ robustness Robustness report Generate Report robustness->report

Caption: HPLC method development and validation workflow.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation & Materials:

    • HPLC system with a binary pump, autosampler, column oven, and PDA or UV detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Reference standard of 2-Bromo-n-(3-methoxybenzyl)acetamide (≥98% purity).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid (reagent grade).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mode: Isocratic at 60% B (adjust as needed based on development runs)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by scanning the standard solution (e.g., 270 nm).

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard & Calibration Solutions: Serially dilute the stock solution to prepare calibration standards across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no carryover or system peaks.

    • Inject the calibration standards in increasing order of concentration.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Prepare unknown samples by accurately weighing and dissolving in the diluent to a concentration within the calibration range. Inject and analyze.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Validation ParameterAcceptance CriteriaProtocol Summary
Specificity The analyte peak must be free from interference from blanks, impurities, or degradation products. Peak purity index > 0.995.Analyze blank, placebo, and spiked samples. Subject the analyte to stress conditions (acid, base, peroxide, heat, light) and check for peak resolution.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.Analyze calibration standards across the range (e.g., 1-100 µg/mL) and perform linear regression analysis.
Range The range for which the method is linear, accurate, and precise. Typically 80-120% of the test concentration.Confirmed by the linearity, accuracy, and precision data.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).Analyze a minimum of nine determinations (3 concentrations, 3 replicates each) by spiking a known amount of analyte into a placebo matrix[2].
Precision Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate (Inter-day): RSD ≤ 2.0%.Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Determined by injecting progressively dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Determined by injecting progressively dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve. Must be accurate and precise.
Robustness RSD of results should remain ≤ 2.0% under varied conditions.Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on results.

Alternative and Confirmatory Methods

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity (e.g., bioanalysis) or greater specificity, LC-MS/MS is the ideal technique. It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.

  • Principle: The analyte is separated via HPLC, ionized (typically using Electrospray Ionization - ESI), and a specific precursor ion (e.g., [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise.

  • Protocol Considerations:

    • Mobile Phase: Must use volatile buffers like formic acid or ammonium acetate.

    • Ionization: ESI in positive mode is predicted to be effective.

    • MRM Transitions: The precursor-to-product ion transitions must be optimized by infusing the standard into the mass spectrometer.

    • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound should be used to correct for matrix effects and instrument variability[5].

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile and semi-volatile compounds. Due to the probable low volatility of 2-Bromo-n-(3-methoxybenzyl)acetamide, a derivatization step is likely necessary to convert it into a more volatile species suitable for GC analysis[6].

  • Principle: The derivatized analyte is vaporized and separated in a heated column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern.

  • Derivatization: Silylation (e.g., using BSTFA) is a common approach to increase the volatility of amide-containing compounds by replacing the active hydrogen on the nitrogen atom.

Workflow for GC-MS with Derivatization

start Sample Preparation (Extraction/Dissolution) deriv Derivatization Step (e.g., Silylation with BSTFA) start->deriv gc_inject Injection into GC deriv->gc_inject gc_sep Chromatographic Separation (Temperature Program) gc_inject->gc_sep ms_detect MS Detection (Ionization & Fragmentation) gc_sep->ms_detect data_proc Data Processing (Quantification of Target Ions) ms_detect->data_proc report Generate Report data_proc->report

Caption: GC-MS analytical workflow including derivatization.

C. UV-Vis Spectrophotometry

For a rapid, simple, but non-specific quantification of the pure compound in solution, direct UV-Vis spectrophotometry can be employed.

  • Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Protocol:

    • Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol or acetonitrile).

    • Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of calibration standards and measure their absorbance at the λmax.

    • Construct a calibration curve of absorbance vs. concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

  • Limitations: This method lacks specificity and is not suitable for analyzing mixtures or samples containing UV-absorbing impurities, as they will interfere with the measurement. It is best used for assaying pure bulk material.

Method Comparison Summary

FeatureRP-HPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity.Chromatographic separation coupled with mass-based detection.Chromatographic separation based on volatility.Measures absorbance of light by the analyte in solution.
Specificity High (with good separation)Very HighHigh (with good separation)Low (prone to interference)
Sensitivity (Typical LOQ) ~0.1 µg/mL< 1 ng/mL~10 ng/mL> 1 µg/mL
Sample Preparation Simple (dissolution, filtration)Simple (dissolution, filtration)Complex (may require derivatization)Very Simple (dissolution)
Primary Application Routine QC, purity, assayBioanalysis, trace impurity analysisVolatile impurity analysisQuick assay of pure substance
Throughput HighMediumMediumVery High

Conclusion

For the robust and reliable quantification of 2-Bromo-n-(3-methoxybenzyl)acetamide, RP-HPLC-UV is the superior and recommended method . It offers an excellent balance of specificity, sensitivity, and practicality for most applications in pharmaceutical development and quality control. The detailed protocols for method development and validation provided herein establish a clear pathway to implementing a scientifically sound analytical procedure. For specialized applications requiring ultra-high sensitivity or confirmation of identity, LC-MS/MS serves as an invaluable complementary technique.

References

  • PubChem. (n.d.). 2-Bromo-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-(prop-2-ynyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Direct spectrophotometric determination of titanium(IV) with 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from [Link]

Sources

Method

Application Note: Handling, Storage, and Protocols for 2-Bromo-N-(3-methoxybenzyl)acetamide

Abstract & Chemical Identity 2-Bromo-N-(3-methoxybenzyl)acetamide is a specialized electrophilic building block used primarily in medicinal chemistry for the synthesis of glycinamide derivatives, peptidomimetics, and enz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

2-Bromo-N-(3-methoxybenzyl)acetamide is a specialized electrophilic building block used primarily in medicinal chemistry for the synthesis of glycinamide derivatives, peptidomimetics, and enzyme inhibitors.[1][2] Structurally, it combines a reactive


-bromoacetamide warhead with a lipophilic 3-methoxybenzyl moiety.[1]

Due to the presence of the


-bromo group, this compound functions as a potent alkylating agent. It is susceptible to hydrolysis and photolytic degradation, necessitating strict adherence to storage and handling protocols to maintain reagent integrity and ensure operator safety.[1]
Chemical Profile
PropertyDetail
Chemical Name 2-Bromo-N-(3-methoxybenzyl)acetamide
Common Synonyms 2-Bromo-N-[(3-methoxyphenyl)methyl]acetamide
CAS Number Not widely cataloged (Treat as Novel/Derivative)
Molecular Formula

Molecular Weight 258.11 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.[1][3]
Reactivity Class

-Haloacetamide (Electrophile, Alkylating Agent)

Health, Safety, and Environment (HSE) Assessment

CRITICAL WARNING: As an


-haloacetamide, this compound is an alkylating agent.[1] It can irreversibly modify proteins and DNA by reacting with nucleophilic residues (e.g., cysteine thiols, lysine amines).[1]
Hazard Identification (GHS Classification Inferred)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

Engineering Controls & PPE
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood .[1]

  • Gloves: Double-gloving is recommended.[1] Use Nitrile (minimum 0.11 mm thickness) for incidental splash protection.[1] For prolonged handling, use Silver Shield/4H laminate gloves to prevent permeation of the organic solution.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1]

Decontamination & Spill Response

In the event of a spill, do not simply wipe with water. You must chemically quench the electrophile.

  • Quenching Solution: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
  • Mechanism: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromide to form a non-toxic, water-soluble Bunte salt [1].[1]

Storage and Stability Protocols

The stability of 2-Bromo-N-(3-methoxybenzyl)acetamide is compromised by three factors: Moisture (hydrolysis), Light (photolysis), and Heat (elimination/degradation).[1]

Storage Specifications
ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal hydrolysis of the C-Br bond.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and moisture ingress.[1]
Container Amber Glass with PTFE-lined capAmber glass blocks UV light; PTFE prevents cap corrosion by trace HBr.[1]
Desiccation Store in a desiccator or with silica gelHydrolysis of the amide or displacement of Br by water occurs in humid conditions.
Stability Monitoring

Before critical experiments, assess purity using Thin Layer Chromatography (TLC) or


-NMR.[1]
  • Degradation Sign: Appearance of a broad singlet at

    
     ppm (carboxylic acid from hydrolysis) or loss of the characteristic 
    
    
    
    singlet at
    
    
    ppm.[1]

Experimental Protocols

Protocol A: Solubilization for Biological Assays

When preparing stock solutions for in vitro screening, avoid protic solvents (methanol/ethanol) which can slowly react with the bromide (solvolysis).[1]

  • Weighing: Weigh the solid rapidly in a tared vial to minimize moisture uptake.

  • Solvent Choice: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Concentration: Typically 10 mM to 100 mM.[1]

  • Storage of Stock: Aliquot immediately into single-use amber vials. Store at -20°C.

    • Shelf-life: Stable for ~1-3 months in DMSO at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Nucleophilic Substitution (General Application)

This compound is most commonly used to introduce the N-(3-methoxybenzyl)acetamide motif onto an amine-containing scaffold via


 displacement.[1]

Reaction Scheme:


[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and cool under Argon.

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 - 3.0 equiv) or DIPEA  (1.5 equiv).[1]
    
    • Note: Inorganic bases (

      
      , 
      
      
      
      ) often provide cleaner profiles than organic amines by sequestering the HBr byproduct as a solid salt.
  • Reagent Addition: Add 2-Bromo-N-(3-methoxybenzyl)acetamide (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (20-25°C).

    • Monitoring: Check TLC after 2 hours.[1] If sluggish, heat mildly to 40-50°C. Avoid high heat (>80°C) to prevent elimination or polymerization.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (x2) and Brine (x1) to remove DMF and inorganic salts.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Visualized Workflows

Figure 1: Safety & Handling Decision Tree

This logic flow ensures operators select the correct engineering controls based on the physical state and operation scale.

SafetyFlow Start Start: Handling 2-Bromo-N-(3-methoxybenzyl)acetamide ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 1 gram (Analytical) ScaleCheck->SmallScale LargeScale > 1 gram (Preparative) ScaleCheck->LargeScale PPE_Small PPE: Nitrile Gloves + Goggles Control: Fume Hood SmallScale->PPE_Small PPE_Large PPE: Double Gloves (Laminate inner) + Goggles + Lab Coat Control: Fume Hood + Spill Tray LargeScale->PPE_Large SpillCheck Accidental Spill? PPE_Small->SpillCheck PPE_Large->SpillCheck CleanUp Quench with 10% Na2S2O3 Wait 10 mins -> Wipe SpillCheck->CleanUp Yes Proceed Proceed with Experiment SpillCheck->Proceed No

Caption: Decision matrix for PPE selection and spill response based on operational scale.

Figure 2: Nucleophilic Substitution Reaction Pathway

The mechanistic pathway for the standard application of this reagent.

ReactionPath Amine Amine Substrate (Nucleophile) Mix Dissolve in DMF/ACN + Base (K2CO3) Amine->Mix Reagent 2-Bromo-N-(3-methoxybenzyl)acetamide (Electrophile) Reagent->Mix TS Transition State (SN2 Attack) Mix->TS Stir RT, 2-12h Product N-Alkylated Product TS->Product Byproduct KBr / HBr Salt TS->Byproduct

Caption: Standard SN2 reaction workflow for coupling amines with 2-Bromo-N-(3-methoxybenzyl)acetamide.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Washington, DC: U.S. Department of Labor.[1] Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromoacetamide (Analogous Hazard Data). PubChem.[1] Available at: [Link][1]

  • Organic Syntheses. Alkylation of Amines with alpha-Haloacetamides. Org.[1][5][6] Synth. Coll. Vol. 10. Available at: [Link][1]

Sources

Application

derivatization of amines with 2-Bromo-n-(3-methoxybenzyl)acetamide

Application Note: Targeted N-Alkylation of Secondary Amines using 2-Bromo-N-(3-methoxybenzyl)acetamide Abstract This application note details the protocol for the derivatization of primary and secondary amines using 2-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted N-Alkylation of Secondary Amines using 2-Bromo-N-(3-methoxybenzyl)acetamide

Abstract

This application note details the protocol for the derivatization of primary and secondary amines using 2-Bromo-N-(3-methoxybenzyl)acetamide . While


-bromoacetamides are classic electrophiles in organic synthesis, this specific reagent offers a unique combination of moderate reactivity and a distinct lipophilic/UV-active "tag" (the 3-methoxybenzyl moiety). This guide is designed for researchers in medicinal chemistry and metabolomics who require a reliable method to append a specific structural motif for fragment-based drug discovery (FBDD) or to enhance the retention of polar amines in Reversed-Phase Liquid Chromatography (RPLC).

Introduction & Chemical Basis

2-Bromo-N-(3-methoxybenzyl)acetamide functions as an alkylating agent. Unlike highly reactive acid chlorides that form amides, this reagent retains the basicity of the target amine (converting a primary amine to a secondary, or secondary to tertiary) via an


 mechanism.

Key Reagent Properties:

Property Value
CAS Number Not widely indexed; analog 134833-83-3 (N-methyl variant)

| Molecular Formula |


 |
| Molecular Weight  | ~258.11  g/mol  |
| Electrophile  | 

-Carbon (adjacent to Bromine) | | Leaving Group | Bromide (

) | | Detection Handle | 3-Methoxybenzyl (UV absorbance ~270-280 nm) |

Why use this specific derivative?

  • Lipophilicity Shift: The benzyl ring significantly increases the LogP of polar amines, shifting them away from the solvent front in RPLC.

  • Mass Spectrometry: The acetamide linkage provides a stable fragmentation pattern, and the bromine (in the starting material) provides a distinct isotopic signature (1:1 ratio of

    
    ) useful for confirming reagent purity before reaction.
    
  • Synthetic Utility: It introduces a "linker-benzyl" motif common in peptidomimetics and PROTAC linker design.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (


).[1] The amine nitrogen attacks the 

-carbon of the acetamide, displacing the bromide ion. A base is required to scavenge the generated hydrobromic acid (HBr) to prevent protonation of the unreacted amine.

ReactionMechanism Amine Nucleophilic Amine (R-NH2) TS Transition State [N...C...Br] Amine->TS Attack Reagent 2-Bromo-N-(3-methoxybenzyl)acetamide (Electrophile) Reagent->TS Product N-Alkylated Product (+ HBr) TS->Product Br- Displacement Base Base (DIPEA) (HBr Scavenger) Product->Base Proton Transfer

Figure 1: Mechanistic pathway of amine alkylation via


 displacement.

Experimental Protocol

This protocol is optimized for 100 µmol scale reactions. It uses Acetonitrile (ACN) as the solvent due to its compatibility with both polar amines and the lipophilic reagent, and DIPEA as a non-nucleophilic base.

Reagents & Equipment
  • Substrate: Target Amine (Primary or Secondary).[2]

  • Reagent: 2-Bromo-N-(3-methoxybenzyl)acetamide (Solid or 1M stock in DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF.

  • Equipment: 1.5 mL HPLC vials, heating block, LC-MS system.

Step-by-Step Procedure

Step 1: Stock Solution Preparation

  • Amine Stock: Dissolve the target amine in ACN to a concentration of 100 mM .

  • Reagent Stock: Dissolve 2-Bromo-N-(3-methoxybenzyl)acetamide in ACN (or DMF if solubility is poor) to 110 mM .

    • Note: Prepare fresh to avoid hydrolysis of the bromide.

Step 2: Reaction Assembly

  • In a 1.5 mL vial, combine:

    • 100 µL Amine Stock (1.0 equiv, 10 µmol).

    • 100 µL Reagent Stock (1.1 equiv, 11 µmol).

    • 3.5 µL DIPEA (2.0 equiv, 20 µmol).

  • Cap the vial tightly and vortex for 10 seconds.

Step 3: Incubation

  • Place the vial in a heating block at 40°C for 2 to 4 hours .

    • Critical: Do not exceed 60°C to prevent degradation or double-alkylation of primary amines.

    • Monitoring: Check reaction progress via LC-MS after 1 hour. Look for the disappearance of the amine peak (M+H) and appearance of the product mass (M + 258 - 80 [HBr] = M + 178).

Step 4: Quenching & Workup

  • For Analytical Injection: Dilute 10 µL of the reaction mixture into 990 µL of 50:50 Water:ACN (with 0.1% Formic Acid). Inject directly.

  • For Isolation: Evaporate solvent under nitrogen or reduced pressure. Re-dissolve in DCM, wash with saturated

    
     (to remove HBr salts), dry over 
    
    
    
    , and concentrate.

Workflow Visualization

ProtocolWorkflow Start Start: Prepare Stocks (100mM in ACN) Mix Mix Reagents 1.0 eq Amine 1.1 eq Reagent 2.0 eq DIPEA Start->Mix Incubate Incubate 40°C, 2-4 Hours Mix->Incubate Check LC-MS Check (1 hr) Incubate->Check Complete Reaction Complete? Check->Complete Quench Quench/Dilute 50:50 H2O:ACN Complete->Quench Yes Optimize Add 0.5 eq Reagent Extend Time Complete->Optimize No (<50% Conv.) Analyze LC-MS Analysis Target Mass = M + 178 Da Quench->Analyze Optimize->Incubate Re-incubate

Figure 2: Operational workflow for amine derivatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ReagentEnsure solvents are anhydrous. Check reagent purity (look for OH-acetamide mass).
Over-Alkylation Primary amine reacting twiceReduce Reagent equivalents to 0.9. Lower temperature to 25°C.
Precipitation HBr salt formationAdd more solvent or switch to DMF. Salts are expected; filter before LC injection.
No Reaction Steric HindranceIf amine is bulky (e.g., t-butyl), increase Temp to 60°C and time to 12h. Use KI (cat.) to form in-situ Iodide (Finkelstein).

Data Analysis & Validation

Mass Shift Calculation: The derivatization adds the N-(3-methoxybenzyl)acetamide group (


) minus the displaced bromide.
  • Added Mass: +178.09 Da

  • Formula:

    
    
    

Example:

  • Substrate: Phenylalanine methyl ester (

    
    , MW: 179.2)
    
  • Reagent: 2-Bromo-N-(3-methoxybenzyl)acetamide

  • Expected Product:

    
    
    
  • Expected m/z: 179.2 + 178.1 = 357.3

References

  • PubChem. 2-Bromo-N-methoxy-N-methylacetamide (Analogous Chemistry).[3] National Library of Medicine. [Link]

  • Master Organic Chemistry. Alkylation of Amines: Problems and Workarounds.[Link]

  • Organic Chemistry Portal. N-Alkylation of Amines.[Link]

Sources

Method

Application Note: Scalable Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

Executive Summary This application note details the robust, scalable synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide , a critical electrophilic intermediate used in the development of covalent kinase inhibitors and TRP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide , a critical electrophilic intermediate used in the development of covalent kinase inhibitors and TRP channel modulators. Unlike bench-scale protocols that rely on flash chromatography, this guide focuses on process engineering controls for heat management and a crystallization-driven isolation strategy suitable for multi-kilogram campaigns.

Key Technical Achievements:

  • Purity: >98% (HPLC) without chromatography.

  • Yield: 85–90% isolated.

  • Safety: Engineered controls for handling lachrymatory bromoacetyl bromide.[1][2][3][4]

Retrosynthetic Strategy & Reaction Mechanism

The synthesis relies on the acylation of 3-methoxybenzylamine with bromoacetyl bromide. While conceptually simple, the scale-up challenge lies in controlling the exotherm and preventing dimerization (where the product amine attacks the alkyl bromide of another product molecule).

Reaction Scheme

Reactants: 3-Methoxybenzylamine + Bromoacetyl Bromide Base: Potassium Carbonate (


) or Triethylamine (

) Solvent: Dichloromethane (DCM) or 2-MeTHF (Green Alternative)

ReactionPathway Reactants 3-Methoxybenzylamine + Bromoacetyl Bromide Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Fast, Exothermic) Product 2-Bromo-N-(3-methoxybenzyl)acetamide (Target) Intermediate->Product Elimination of HBr Impurity Dimer Impurity (Bis-alkylation) Product->Impurity Side Reaction: Amine attacks Alkyl Bromide

Figure 1: Reaction pathway highlighting the primary acylation route and the risk of dimerization if temperature or stoichiometry is uncontrolled.

Process Safety Assessment (Critical)

Bromoacetyl Bromide is a potent lachrymator and corrosive agent. It hydrolyzes rapidly to release HBr.

  • Engineering Control: All transfers must occur within a closed system or a high-velocity fume hood. Scrubber systems (NaOH trap) should be connected to the reactor vent.

  • PPE: Double nitrile gloves, full-face respirator (if outside containment), and chemical-resistant apron.

  • Quench Protocol: Never add water directly to neat acid bromide. Always quench the reaction mixture into a chilled biphasic system.

Experimental Protocol (Scale-Up)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[5][6][7][8]Mass/Vol (1.0 mol Scale)Role
3-Methoxybenzylamine 137.181.0137.2 gLimiting Reagent
Bromoacetyl Bromide 201.841.1222.0 g (approx. 97 mL)Electrophile
Triethylamine (TEA) 101.191.2121.4 gAcid Scavenger
DCM (Anhydrous) 84.93-1.4 L (10 Vol)Solvent
1M HCl (aq) --500 mLQuench/Wash

Equipment: 3L Jacketed Reactor, Overhead Stirrer (Rushton turbine), Dosing Pump, Internal Thermocouple, Nitrogen Sweep.

Step-by-Step Procedure

Step 1: Reactor Charging (Solvation)

  • Purge the 3L reactor with Nitrogen (

    
    ).
    
  • Charge DCM (1.0 L) and 3-Methoxybenzylamine (137.2 g) .

  • Start stirring at 250 RPM.

  • Charge Triethylamine (121.4 g) .

  • Cool the jacket to -10°C . Wait until internal temperature (

    
    ) reaches < 0°C.
    

Step 2: Controlled Addition (Acylation)

  • Dilute Bromoacetyl Bromide (222.0 g) in DCM (200 mL) in a separate addition funnel or header tank.

  • Critical: Add the acid bromide solution dropwise via dosing pump.

    • Rate: Maintain

      
      . (Typical addition time: 60–90 mins).
      
    • Observation: White precipitate (TEA·HBr salts) will form immediately. This is normal.

Step 3: Reaction Monitoring

  • After addition, warm

    
     to 20°C  over 30 minutes.
    
  • Stir for 2 hours.

  • IPC (In-Process Control): Take a 50 µL aliquot, quench in MeOH, analyze by HPLC.

    • Spec: < 1.0% residual amine.[6]

Step 4: Work-Up (Salt Removal)

  • Cool

    
     to 10°C.
    
  • Charge Water (500 mL) slowly to dissolve salts.

  • Stir rapidly for 15 minutes, then settle.

  • Phase Cut: Drain the lower organic layer (Product in DCM). Discard the upper aqueous layer.

  • Wash organic layer with 1M HCl (400 mL) (removes unreacted amine/TEA).

  • Wash organic layer with Sat. NaHCO3 (400 mL) (neutralizes acidity).

  • Wash organic layer with Brine (400 mL) .

Step 5: Solvent Swap & Crystallization Rationale: DCM is a poor solvent for crystallization. We swap to Heptane/IPA or Toluene.

  • Transfer organic layer to a distillation setup.

  • Distill DCM under reduced pressure (450 mbar, 35°C bath) until a thick oil/slurry remains.

  • Charge Isopropanol (IPA, 150 mL) . Distill again to remove residual DCM.

  • Charge IPA (200 mL) and heat to 60°C (Solution should be clear).

  • Add n-Heptane (600 mL) slowly at 60°C until slight turbidity is observed.

  • Cooling Ramp:

    • 60°C to 40°C over 1 hour.

    • Seed with pure product (0.1 wt%) at 40°C.

    • 40°C to 0°C over 2 hours.

    • Hold at 0°C for 2 hours.

Step 6: Isolation

  • Filter the white crystalline solid using a vacuum Buchner funnel.

  • Wash cake with cold n-Heptane (200 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Stage cluster_workup Work-Up Stage cluster_isolation Isolation Stage Reactor Jacketed Reactor (DCM + Amine + Base) Quench Aq. Quench & Phase Cut (Remove Salts) Reactor->Quench IPC Pass Dosing Controlled Addition (Bromoacetyl Bromide) Dosing->Reactor T < 5°C Wash Acid/Base Wash (Remove Amine/Acid) Quench->Wash Distillation Solvent Swap (DCM -> IPA/Heptane) Wash->Distillation Crystallize Cooling Crystallization (Seed @ 40°C) Distillation->Crystallize Filter Filtration & Drying Crystallize->Filter

Figure 2: Process flow from reactor charging to final isolation, emphasizing the solvent swap for purification.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (254 nm)> 98.0% a/a
Identify 1H NMR (DMSO-d6)Consistent with structure
Melting Point DSC/Capillary85–88°C (Typical for analogs)
Residual Solvent GC-HSDCM < 600 ppm, IPA < 5000 ppm

NMR Data (Expected):

  • 
     3.73 (s, 3H, 
    
    
    
    )
  • 
     3.95 (s, 2H, 
    
    
    
    )
  • 
     4.28 (d, 2H, benzylic 
    
    
    
    )
  • 
     6.8–7.3 (m, 4H, Ar-H)
    
  • 
     8.7 (br s, 1H, NH)
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid bromideEnsure DCM is anhydrous. Check

purge.
Impurity: Dimer Temperature too high during additionKeep

. Increase dilution of acid bromide.
Oiling Out Cooling too fast during crystallizationRe-heat to 60°C. Add more IPA (solubilizer). Cool slower.
Color (Yellow) Oxidation of amine or trace

Wash organic layer with 10%

(Thiosulfate).

References

  • BenchChem. (2025).[9] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • Organic Syntheses. (1951). N-Bromoacetamide. Org. Synth. 31, 17. Retrieved from

  • National Institutes of Health (NIH). (2024). 2-Bromoacetamide: Synthesis and crystallization. PMC Article. Retrieved from

  • Santa Cruz Biotechnology. (2024). Bromoacetyl bromide Safety Data Sheet. Retrieved from

  • ChemicalBook. (2025).[3] Bromoacetyl bromide Properties and Safety. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

Ticket ID: #SYN-2B-3MBA-001 Subject: Yield Optimization & Impurity Suppression Protocol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2B-3MBA-001 Subject: Yield Optimization & Impurity Suppression Protocol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide via the reaction of 3-methoxybenzylamine and bromoacetyl bromide is a classic Schotten-Baumann-type acylation. However, it is deceptively simple. Users frequently report yields stalling at 40–50% due to a specific competitive pathway: N-alkylation (amine attacking the


-carbon) competing with the desired N-acylation  (amine attacking the carbonyl).

This guide replaces standard "textbook" advice with a kinetic control strategy designed to suppress this side reaction and maximize isolation efficiency.

Module 1: Reaction Architecture (The Synthesis)

The Core Problem: Kinetic Competition

Your yield loss is likely not due to lack of conversion, but due to the formation of the "dimer" impurity.

  • Pathway A (Desired): Amine attacks Carbonyl

    
     Amide.
    
  • Pathway B (Undesired): Amine attacks

    
    -Carbon (SN2) 
    
    
    
    Secondary Amine.

Critical Control Point: Pathway B is favored by excess amine , high temperatures , and polar aprotic solvents that enhance nucleophilicity without stabilizing the transition state.

Optimized Protocol (SOP-2B-MBA)
ParameterSpecificationTechnical Rationale
Stoichiometry Amine (1.0 eq) : Acid Bromide (1.1–1.2 eq)Excess electrophile ensures the amine is consumed by acylation before it can act as a nucleophile in SN2 pathways.
Base DIPEA or TEA (1.2 eq)Scavenges HBr. Note: Inorganic bases (K₂CO₃) in biphasic systems often reduce SN2 rates relative to homogeneous organic bases.
Temperature -10°C to 0°C (Start)

RT (Finish)
Low T suppresses the SN2 pathway (higher activation energy) more than the Acylation pathway.
Addition Order Acid Bromide into Amine (Slow Addition)INCORRECT. See below.
CORRECT Order Acid Bromide (in flask)

Amine (dropwise)
CRITICAL: Keeping the electrophile in excess at all times prevents the amine from encountering the product alkyl bromide.
Visualizing the Competition (Mechanism)

ReactionPathways Start 3-Methoxybenzylamine (Nucleophile) Target TARGET PRODUCT 2-Bromo-N-(3-methoxybenzyl)acetamide Start->Target Path A: Acylation (Kinetic Control, -10°C) Impurity IMPURITY (Dimer) N-alkylated secondary amine Start->Impurity Path B: S_N2 Attack On Product (Thermodynamic) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Target Target->Impurity Product acts as Electrophile if Amine in Excess

Figure 1: Kinetic competition between Acylation (Green) and Alkylation (Red). The "Dimer" impurity forms when unreacted amine attacks the already-formed product.

Module 2: Workup & Purification (The Recovery)

The "Silica Trap"

Issue: Users often report product decomposition on silica gel columns. Cause:


-Bromoacetamides are labile. The slightly acidic nature of silica, combined with residual nucleophiles, can cause hydrolysis or cyclization during slow elution.
Recommended Purification Strategy: Crystallization

This compound typically exhibits high crystallinity due to the amide backbone and the heavy bromine atom.

Step-by-Step Purification Protocol:

  • Quench: Add saturated NH₄Cl solution (cold) to the reaction mixture.

  • Extraction: Extract with DCM (

    
    ). Wash organic layer with:
    
    • 1x Water

    • 1x 1M HCl (Removes unreacted amine—Crucial )

    • 1x Brine

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes be too Lewis-acidic for sensitive amides).

  • Recrystallization (The Yield Saver):

    • Solvent System: EtOAc / Hexanes (or Heptane).

    • Method: Dissolve crude in minimum hot EtOAc. Add Hexanes dropwise until cloudiness persists. Cool to 4°C overnight.

Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Check for Dimer) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (EtOAc/Hex) Decision->Recryst Major Product + Trace Dimer Column Flash Column (Neutral Alumina) Decision->Column Complex Mixture Final Final Product Store at 4°C, Dark Recryst->Final Pure Crystals Column->Final Risk of Decomposition

Figure 2: Purification workflow favoring recrystallization to avoid silica-induced degradation.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns dark brown/black immediately. What happened?

  • Diagnosis: Exotherm mismanagement. The reaction of acid bromides with amines is highly exothermic. If the temperature spikes, the amine oxidizes.

  • Fix: Ensure the internal temperature never exceeds 0°C during addition. Dilute the acid bromide in DCM before adding the amine solution.

Q2: I see a spot on TLC that doesn't move (Baseline).

  • Diagnosis: This is likely the hydrobromide salt of the amine or the "dimer" (secondary amine) which has protonated.

  • Fix: An acidic wash (1M HCl) during workup will pull these into the aqueous layer, leaving your neutral amide in the organic layer.

Q3: Can I use Bromoacetic Acid + EDC/DCC instead of the Acid Bromide?

  • Analysis: Yes, but it is generally less efficient for this specific transformation.

  • Why? Carbodiimide coupling (DCC) often leads to N-acylurea byproducts that are hard to separate from the bromoacetamide. The Acid Bromide route is cleaner if moisture is excluded.

Q4: The product is oiling out instead of crystallizing.

  • Fix: This is common with methoxy-benzyl derivatives.

    • Seed: If you have any solid, add a seed crystal.

    • Scratch: Scratch the inner glass surface with a spatula to induce nucleation.

    • Sonication: Briefly sonicate the oil/solvent mixture.

References

  • General Synthesis of

    
    -Bromoacetamides: 
    
    • Oliveto, E. P.; Gerold, C. "N-Bromoacetamide." Organic Syntheses, Coll.[1] Vol. 4, p. 104 (1963).

    • Note: While for N-bromoacetamide, the workup principles (extraction/crystallization) apply directly to N-substituted analogs.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Purification Strategies for Labile Amides

    • BenchChem Protocols.[2] "Purification of 2-Bromoacetamide derivatives."

    • Rochester University Chemistry Dept. "Tips and Tricks: Recrystallization."

  • Minimizing N-Alkylation (Selectivity)

    • Guérin, C., et al. "Mild Nonepimerizing N-Alkylation of Amines."[3] Org.[1][3][4] Lett. 2011, 13, 3478-3481.[3] (Discusses the competition between alkylation and other pathways).

Sources

Optimization

common impurities in 2-Bromo-n-(3-methoxybenzyl)acetamide synthesis

Technical Support Center: Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide Case ID: #SYN-2BMB-001 Status: Active Topic: Impurity Profiling & Troubleshooting Guide Executive Summary The synthesis of 2-Bromo-N-(3-methoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

Case ID: #SYN-2BMB-001 Status: Active Topic: Impurity Profiling & Troubleshooting Guide

Executive Summary

The synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide involves the acylation of 3-methoxybenzylamine with bromoacetyl bromide. While conceptually simple, this reaction is prone to a specific set of competing pathways driven by the bifunctional nature of the electrophile (which contains both an acid bromide and an alkyl bromide).

This guide addresses the critical "Self-Alkylation" impurity, hydrolysis byproducts, and color degradation issues common to this scaffold.

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent impurities detected in this synthesis.

Impurity TypeChemical IdentityOrigin / Root CauseDetection (LC-MS/NMR)
Impurity A (Critical) The "Dimer" 2-((3-methoxybenzyl)amino)-N-(3-methoxybenzyl)acetamideOver-reaction: Excess amine attacks the

-carbon of the formed product (SN2 displacement of Bromine).
Mass: [2M - HBr] NMR: Complex aromatic region; loss of sharp -CH2Br singlet.
Impurity B Bromoacetic Acid Hydrolysis: Moisture in solvent or reagents hydrolyzes the bromoacetyl bromide before it reacts with the amine.NMR: Broad singlet ~3.8-4.0 ppm (acidic proton exchange).
Impurity C Residual Amine Stoichiometry: Incomplete conversion or insufficient acidic wash during workup.TLC: Ninhydrin active spot (low Rf).
Impurity D Oxidation Products Degradation: Oxidation of the electron-rich methoxybenzylamine (often to imines or aldehydes) due to air exposure.Appearance: Yellow to dark purple/brown discoloration.

Module 2: Mechanistic Visualization

Understanding the competition between the desired Acylation (Kinetic Control) and the undesired Alkylation (Thermodynamic/Concentration Control) is vital.

ReactionPathways Reagents Reagents: 3-Methoxybenzylamine + Bromoacetyl Bromide Intermediate Tetrahedral Intermediate Reagents->Intermediate Fast (0°C) Acylation Impurity_A IMPURITY A (Dimer): 2-((3-methoxybenzyl)amino)-acetamide Reagents->Impurity_A Slow Side Rxn Impurity_B IMPURITY B: Bromoacetic Acid Reagents->Impurity_B Moisture (Hydrolysis) Product TARGET PRODUCT: 2-Bromo-N-(3-methoxybenzyl)acetamide Intermediate->Product - HBr (Base scavenges) Product->Impurity_A Excess Amine + Heat (S_N2 Attack on C-Br)

Figure 1: Reaction pathway showing the genesis of the critical "Dimer" impurity via secondary nucleophilic attack.

Module 3: Troubleshooting & FAQs

Q1: I see a significant impurity peak at a higher molecular weight (approx. 314-315 Da). What is it?

Diagnosis: This is Impurity A (The Dimer) . Mechanism: The starting amine is a nucleophile.[1] Once the product forms, it contains a highly reactive


-bromo group. If local concentrations of the amine are high, or if the temperature rises, the amine will attack the product's alkyl bromide instead of the reagent's acid bromide.
Corrective Action: 
  • Temperature Control: Ensure the reaction is kept strictly between -10°C and 0°C during addition.

  • Addition Order: Always add the Acid Bromide to the Amine (slowly). Note: While inverse addition (Amine to Acid Bromide) theoretically prevents this, it risks di-acylation. The standard dropwise addition at low temp is preferred.

  • Stoichiometry: Do not use a large excess of amine. Use exactly 1.0 eq of amine and 1.1 eq of base, or use a non-nucleophilic base (like DIPEA) rather than excess benzylamine as the acid scavenger.

Q2: My product is turning purple/brown during workup.

Diagnosis: Oxidation of the electron-rich 3-methoxybenzylamine or trace phenols. Corrective Action:

  • Degas Solvents: Use anhydrous, degassed DCM or THF.

  • Acid Wash: Ensure the workup includes a wash with 1M HCl. This protonates any unreacted amine/aniline species, forcing them into the aqueous layer and removing the source of the color.

  • Speed: Do not let the crude reaction mixture sit in light/air for extended periods.

Q3: The aqueous layer in the acid wash contains my product.

Diagnosis: Over-acidification or "oiling out." Explanation: While amides are generally neutral, the methoxy ether oxygen can accept protons in very strong acids, increasing water solubility. Alternatively, if the solvent volume is too low, the product may precipitate and get suspended in the interface/aqueous layer. Corrective Action:

  • Use 0.5M - 1M HCl (mildly acidic) rather than concentrated acid.

  • Ensure sufficient organic solvent volume (DCM) to keep the product fully solubilized during extraction.

Module 4: Optimized Synthetic Protocol

This protocol is designed to minimize Impurity A (Dimer) and Impurity B (Hydrolysis).

Reagents:

  • 3-Methoxybenzylamine (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10-15 volumes)

Step-by-Step Methodology:

  • Preparation:

    • Charge a 3-neck round bottom flask with 3-Methoxybenzylamine and TEA in anhydrous DCM .

    • Cool the mixture to -10°C using an ice/salt bath or cryocooler. Critical: Low temp slows the SN2 alkylation rate significantly more than the acylation rate.

  • Acylation (The Critical Step):

    • Dilute Bromoacetyl bromide in a small amount of DCM.

    • Add the bromide solution dropwise over 30-60 minutes.

    • Checkpoint: Maintain internal temperature < 0°C throughout addition.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature only after TLC confirms consumption of amine.

  • Workup (Purification):

    • Quench: Add cold water.

    • Acid Wash (Removes Amine): Wash organic layer with 1M HCl (2x). This removes unreacted amine and prevents it from reacting with the product during concentration.

    • Base Wash (Removes Acid): Wash with sat. NaHCO3 (removes Bromoacetic acid).

    • Brine Wash: Wash with sat. NaCl.

    • Dry & Concentrate: Dry over MgSO4, filter, and concentrate below 40°C (heat promotes dimerization).

  • Crystallization (If needed):

    • Recrystallize from EtOAc/Hexanes or cold Ethanol if the crude solid is colored.

Module 5: Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Wash_Acid Wash 1: 1M HCl Crude->Wash_Acid Wash_Base Wash 2: Sat. NaHCO3 Wash_Acid->Wash_Base Organic Layer Aq_Acid Aqueous Layer: Contains Unreacted Amine (Protonated) Wash_Acid->Aq_Acid Removes Start Material Wash_Brine Wash 3: Brine + Dry Wash_Base->Wash_Brine Organic Layer Aq_Base Aqueous Layer: Contains Bromoacetic Acid (as Sodium Salt) Wash_Base->Aq_Base Removes Hydrolysis Impurity Final Final Organic Layer: Concentrate to solid Wash_Brine->Final

Figure 2: Purification logic to isolate target compound from specific impurities.

References

  • BenchChem. (2025).[2][3] 2-Bromoacetamide synthesis and purification methods.[2][3][4][5][6] Retrieved from

  • Organic Syntheses. (1954). N-Bromoacetamide.[7][8] Org.[1][6][8] Synth. 34, 8. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Acylation of Amines).[9][10][11][12]

Sources

Troubleshooting

Technical Support Center: 2-Bromo-n-(3-methoxybenzyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2-Bromo-n-(3-methoxybenzyl)acetamide. This resource is designed to provide in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Bromo-n-(3-methoxybenzyl)acetamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development activities. As Senior Application Scientists, we have compiled this information to address potential stability issues and provide practical, field-proven insights to ensure the integrity of your experiments.

I. Understanding the Stability of 2-Bromo-n-(3-methoxybenzyl)acetamide

2-Bromo-n-(3-methoxybenzyl)acetamide is a versatile reagent in organic synthesis. However, its reactivity, which makes it a valuable synthetic building block, also renders it susceptible to degradation under certain conditions. The primary points of instability are the electrophilic α-carbon, the bromine leaving group, and the amide bond. Understanding the interplay of these functional groups is critical for successful experimentation.

The core structure's susceptibility to nucleophilic attack, hydrolysis, and photolytic degradation necessitates careful handling and storage. The presence of the methoxybenzyl group may also influence the molecule's stability profile compared to simpler bromoacetamides.

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific issues that researchers may encounter during the handling, storage, and use of 2-Bromo-n-(3-methoxybenzyl)acetamide.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Question: My reaction yields are variable, and I am observing unexpected spots on my TLC analysis. Could this be related to the stability of my 2-Bromo-n-(3-methoxybenzyl)acetamide starting material?

Answer: Yes, inconsistent results are often linked to the degradation of the starting material. The primary culprits are hydrolysis and reaction with nucleophilic impurities.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Hydrolysis of the bromoacetyl group: Exposure to moisture can lead to the formation of 2-hydroxy-N-(3-methoxybenzyl)acetamide and hydrobromic acid. The acid byproduct can further catalyze degradation.Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for all reactions and solution preparations.
Reaction with nucleophilic impurities in solvents: Solvents like acetone can contain nucleophilic impurities that react with the electrophilic center of the molecule.Use high-purity, anhydrous solvents from a reputable supplier. If in doubt, consider purifying the solvent before use.
Degradation during storage: Improper storage can lead to a gradual decline in purity, resulting in a lower effective concentration of the active reagent.Store the compound at refrigerated temperatures (2-8 °C), protected from light and moisture.[1] For long-term storage, consider storage at -20°C.

Workflow for Investigating Starting Material Integrity:

A Inconsistent Reaction Results B Check Purity of Starting Material (TLC, LC-MS, NMR) A->B C Purity Acceptable? B->C E Review Reaction Conditions (Anhydrous, Inert Atmosphere) C->E Yes G Impurity Detected C->G No D Re-purify Starting Material (Recrystallization or Chromatography) D->B F Proceed with Reaction E->F G->D

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Issue 2: Discoloration of the Solid Compound or Solutions

Question: My solid 2-Bromo-n-(3-methoxybenzyl)acetamide has developed a yellowish or brownish tint. Is it still usable?

Answer: Discoloration is a visual indicator of potential degradation. While a slight change in color may not significantly impact every application, it warrants investigation before use in sensitive experiments.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. Bromoacetamides are known to be light-sensitive.[2]Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to colored byproducts.Store the container tightly sealed and consider flushing with an inert gas before sealing for long-term storage.
Formation of Polymeric Byproducts: In some cases, self-reaction or polymerization can lead to colored, insoluble materials.If significant discoloration or clumping is observed, it is best to purify the material before use. A purity check via NMR or LC-MS is highly recommended.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Bromo-n-(3-methoxybenzyl)acetamide?

A1: For short-term storage (weeks), refrigeration at 2-8°C in a tightly sealed, light-resistant container is recommended.[1] For long-term storage (months), storing at -20°C under an inert atmosphere is advisable to minimize degradation.

Q2: What solvents are recommended for preparing stock solutions?

A2: Anhydrous aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are suitable for preparing stock solutions. Ensure the solvent is of high purity to avoid introducing nucleophilic impurities.

Q3: How can I monitor the stability of my 2-Bromo-n-(3-methoxybenzyl)acetamide solution over time?

A3: The stability of a solution can be monitored by periodically analyzing an aliquot using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q4: What are the primary degradation pathways I should be aware of?

A4: The two most probable degradation pathways are:

  • Hydrolysis: Reaction with water to form 2-hydroxy-N-(3-methoxybenzyl)acetamide and hydrobromic acid. The amide bond itself can also be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. This can include solvent molecules, impurities, or other components in a reaction mixture.

Diagram of Potential Degradation Pathways:

cluster_0 Degradation of 2-Bromo-n-(3-methoxybenzyl)acetamide A 2-Bromo-n-(3-methoxybenzyl)acetamide B 2-Hydroxy-n-(3-methoxybenzyl)acetamide + HBr A->B Hydrolysis C Nucleophilic Substitution Product A->C Nucleophilic Attack D Nucleophile (e.g., H2O, ROH, RNH2) D->C

Caption: Potential degradation pathways for 2-Bromo-n-(3-methoxybenzyl)acetamide.

Q5: Are there any specific classes of compounds that are incompatible with 2-Bromo-n-(3-methoxybenzyl)acetamide?

A5: Yes, avoid strong oxidizing agents, strong bases, and strong acids as they can promote decomposition.[2] Additionally, be cautious when using this compound in the presence of strong nucleophiles that are not the intended reaction partner, as this can lead to unwanted side reactions.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Bromo-n-(3-methoxybenzyl)acetamide. Method optimization may be required based on the specific instrument and impurities present.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 2-Bromo-n-(3-methoxybenzyl)acetamide and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

    • Gradient:

      Time (min) %A %B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study (Hydrolytic Stability)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

Materials:

  • 2-Bromo-n-(3-methoxybenzyl)acetamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile

Procedure:

  • Sample Preparation: Prepare three separate 1 mg/mL solutions of the compound in:

    • 50:50 Acetonitrile:Water (Neutral condition)

    • 50:50 Acetonitrile:0.1 M HCl (Acidic condition)

    • 50:50 Acetonitrile:0.1 M NaOH (Basic condition)

  • Incubation: Incubate the solutions at 40 °C for 24 hours. A control sample should be stored at 2-8 °C.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the parent peak indicates degradation. This data is crucial for developing a stability-indicating analytical method.

V. References

  • JR-4081 - Safety Data Sheet. (2024, May 10). Combi-Blocks.

  • N-Bromoacetamide. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Formation in 2-Bromo-n-(3-methoxybenzyl)acetamide Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Bromo-n-(3-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Bromo-n-(3-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. We understand that unexpected byproduct formation can be a significant impediment to progress. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with 2-Bromo-n-(3-methoxybenzyl)acetamide and related α-halo amide reagents.

Q1: I'm planning an N-alkylation reaction using 2-Bromo-n-(3-methoxybenzyl)acetamide. What are the most common byproducts I should anticipate?

A1: When using 2-Bromo-n-(3-methoxybenzyl)acetamide to alkylate a nucleophile (typically a primary or secondary amine), the primary side reactions stem from the reactivity of the starting materials and the product. The most common byproducts are:

  • Di-alkylation Product: If you are alkylating a primary amine, the resulting secondary amine product is often more nucleophilic than the starting material. This can lead to a second alkylation event, producing a tertiary amine.[1]

  • O-Alkylation Product: Amides can act as ambident nucleophiles. Under certain conditions, particularly with strong bases in polar aprotic solvents, the oxygen atom of your substrate (if it's an amide) can be alkylated instead of the nitrogen.

  • Hydrolysis Product: If moisture is present in your reaction, 2-Bromo-n-(3-methoxybenzyl)acetamide can hydrolyze to form N-(3-methoxybenzyl)-2-hydroxyacetamide.

  • Elimination Product: With sterically hindered or strong, non-nucleophilic bases, elimination of HBr can occur, leading to the formation of N-(3-methoxybenzyl)acrylamide.

Q2: My N-alkylation reaction is very slow and gives a low yield, with most of my starting materials unreacted. Why is this happening?

A2: This is a common challenge. The nitrogen atom in an amide is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[2] For an efficient reaction, the amide nucleophile typically needs to be deprotonated first to form a more reactive amidate anion. If your base is not strong enough to achieve this deprotonation, the reaction will be sluggish or fail altogether.[2][3] Standard conditions often involve strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[2]

Q3: How can I assess the purity of my 2-Bromo-n-(3-methoxybenzyl)acetamide before starting my experiment?

A3: Ensuring the purity of your starting material is critical. α-haloacetamides can degrade over time, especially with exposure to light or moisture.[4] We recommend the following checks:

  • Melting Point: Check the melting point. A broad or depressed melting range compared to the literature value indicates impurities.

  • TLC Analysis: Run a TLC in a suitable solvent system (e.g., ethyl acetate/hexanes). A pure sample should show a single spot. The presence of multiple spots suggests degradation or impurities from its synthesis.

  • ¹H NMR: An NMR spectrum is the most definitive method. Look for the characteristic methylene protons adjacent to the bromine (a singlet typically around 3.8-4.2 ppm) and the benzylic protons. The presence of signals corresponding to N-(3-methoxybenzyl)amine or bromoacetic acid would indicate impurities.

Part 2: Troubleshooting Guide for Specific Byproducts

This section provides a detailed, problem-oriented approach to identifying and mitigating specific byproduct formation during your experiments.

Issue 1: Over-alkylation of Amine Substrates

Question: My goal was to synthesize a secondary amine by reacting a primary amine with one equivalent of 2-Bromo-n-(3-methoxybenzyl)acetamide. However, my main product is the tertiary amine. How can I favor mono-alkylation?

Causality: This is a classic problem in amine alkylation. The root cause is that the electron-donating alkyl group added in the first step makes the product (the secondary amine) a better nucleophile than the reactant (the primary amine).[1] This creates a "runaway" scenario where the newly formed secondary amine preferentially reacts with the remaining alkylating agent.

Troubleshooting Protocol & Solutions:

  • Stoichiometry Adjustment: Use a large excess (3-5 equivalents) of the primary amine relative to the 2-Bromo-n-(3-methoxybenzyl)acetamide. This statistically favors the alkylating agent encountering a molecule of the starting amine rather than the product. The unreacted primary amine can be removed later during workup or chromatography.

  • Slow Addition: Add the 2-Bromo-n-(3-methoxybenzyl)acetamide solution dropwise to the solution of the primary amine at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation event.

  • Use of Protecting Groups: For more complex syntheses, consider protecting the primary amine, performing a single alkylation on the protected species (e.g., as a sulfonamide), and then deprotecting to reveal the desired secondary amine.

Issue 2: Hydrolysis of the Reagent

Question: My LC-MS analysis shows a significant peak corresponding to the mass of N-(3-methoxybenzyl)-2-hydroxyacetamide. What is the source of this impurity?

Causality: The C-Br bond in 2-Bromo-n-(3-methoxybenzyl)acetamide is susceptible to nucleophilic substitution by water. This hydrolysis reaction replaces the bromine atom with a hydroxyl group, leading to the formation of the corresponding α-hydroxy amide.

Troubleshooting Protocol & Solutions:

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator before use.

    • Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reagent Handling: Store 2-Bromo-n-(3-methoxybenzyl)acetamide in a desiccator, away from light.[4] If it is old or has been improperly stored, consider purifying it by recrystallization before use.

Issue 3: Competing O-Alkylation

Question: I am trying to N-alkylate a primary amide, but I've isolated an isomer that appears to be the O-alkylated product (an imidate). Why did this happen and how can I promote N-alkylation?

Causality: The deprotonated amide (amidate) is an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms. The outcome of the alkylation (N- vs. O-) is influenced by factors described by Hard and Soft Acid-Base (HSAB) theory and the reaction conditions. The alkyl carbon of 2-Bromo-n-(3-methoxybenzyl)acetamide is a relatively soft electrophile. The nitrogen end of the amidate is a softer nucleophile than the oxygen end.

  • Conditions Favoring O-Alkylation: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base (e.g., Na⁺), leaving a "naked" and highly reactive oxygen anion, which promotes O-alkylation.

  • Conditions Favoring N-Alkylation: Less polar solvents (e.g., THF, Dioxane) and the use of counterions that associate more strongly with the oxygen can favor N-alkylation.

Troubleshooting Protocol & Solutions:

The choice of base and solvent is paramount for directing the selectivity of this reaction.

Parameter Condition Favoring N-Alkylation (Desired) Condition Favoring O-Alkylation (Byproduct) Rationale
Solvent THF, Dioxane, TolueneDMF, DMSO, HMPALess polar solvents promote ion-pairing at the oxygen, leaving the nitrogen as the more available nucleophilic site.
Base/Counterion K₂CO₃, Cs₂CO₃[2]NaH, KH"Softer" and larger cations (K⁺, Cs⁺) associate less tightly with the oxygen anion, increasing the reactivity of the nitrogen.
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperaturesN-alkylation is often the thermodynamically favored product. Lower temperatures can increase selectivity.

Part 3: Visualization of Reaction Pathways

Understanding the potential reaction pathways is key to effective troubleshooting. The following diagrams illustrate the desired reaction and the formation of common byproducts.

Byproduct_Formation cluster_reactants Reactants cluster_hydrolysis Side Reaction RNH2 Primary Amine (R-NH2) Mono Desired Product (Mono-alkylation) RNH2->Mono + Alkyl Halide (1st Alkylation) AlkylHalide 2-Bromo-N-(3-methoxybenzyl)acetamide AlkylHalide->Mono Di Byproduct (Di-alkylation) AlkylHalide->Di Hydrolysis Byproduct (Hydrolysis) AlkylHalide->Hydrolysis Hydrolysis Mono->Di + Alkyl Halide (2nd Alkylation) Water H2O (Moisture) Water->Hydrolysis Troubleshooting_Workflow start Problem: Low Yield or Multiple Products check_purity 1. Verify Purity of Starting Material (TLC, NMR, MP) start->check_purity analyze_byproducts 2. Identify Byproducts (LC-MS, NMR) check_purity->analyze_byproducts is_dialkylation Is Di-alkylation Product Observed? analyze_byproducts->is_dialkylation is_hydrolysis Is Hydrolysis Product Observed? analyze_byproducts->is_hydrolysis is_unreacted Are Starting Materials Unreacted? analyze_byproducts->is_unreacted sol_dialkylation Solution: • Use excess amine • Slow addition of alkylating agent is_dialkylation->sol_dialkylation Yes sol_hydrolysis Solution: • Use anhydrous solvents/reagents • Run under inert atmosphere is_hydrolysis->sol_hydrolysis Yes sol_unreacted Solution: • Use a stronger base (e.g., NaH) • Increase temperature cautiously is_unreacted->sol_unreacted Yes

Caption: A logical workflow for troubleshooting common reaction issues.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Available at: [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020). Available at: [Link]

  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015). Available at: [Link]

  • New approaches to amide arylation and alkylation under mild conditions. (n.d.). ACS. Available at: [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (2025). Available at: [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - Google Patents. (n.d.).
  • n-bromoacetamide - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem. (n.d.). Available at: [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC - NIH. (n.d.). Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. (n.d.). Available at: [Link]

  • 2-Bromo-N-methoxy-N-methylacetamide | C4H8BrNO2 | CID 10866961 - PubChem. (n.d.). Available at: [Link]

  • N‐alkylation of various amides with benzyl alcohol catalyzed by... - ResearchGate. (n.d.). Available at: [Link]

  • Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates - J-Stage. (n.d.). Available at: [Link]

  • N-alkylation of amides and imides - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-N-(3-methoxybenzyl)acetamide

Ticket ID: #SYN-2B-3MBA-001 Subject: Optimization of Synthetic Routes & Troubleshooting Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are attempting to sy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2B-3MBA-001 Subject: Optimization of Synthetic Routes & Troubleshooting Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize 2-Bromo-N-(3-methoxybenzyl)acetamide (CAS: Variable/Generic).[1] This is a critical electrophilic intermediate often used to introduce the N-(3-methoxybenzyl)acetamide motif into kinase inhibitors or TRP channel antagonists via nucleophilic substitution at the


-carbon.[1]

While the structure appears simple, the high reactivity of the


-bromo functionality creates a "race condition" during synthesis: the amine nucleophile must attack the carbonyl carbon (to form the amide) faster than it attacks the 

-carbon (which leads to dimerization/alkylation).

This guide details three validated synthetic routes, ranked by operational complexity and scalability, followed by a troubleshooting matrix.

Route Selection: Decision Matrix

Before starting, select the route that matches your available reagents and scale.

RouteSelection Start START: Reagent Availability? Q1 Is Bromoacetyl Bromide available & high quality? Start->Q1 RouteA ROUTE A: Acid Halide (Standard, Fast, Scalable) Risk: Dimerization Q1->RouteA Yes Q2 Is Bromoacetic Acid available? Q1->Q2 No (Hydrolyzed/Old) RouteB ROUTE B: EDC Coupling (Mild, No Acid Halides) Risk: Urea removal Q2->RouteB Yes RouteC ROUTE C: Finkelstein (Start from Chloroacetamide) Risk: Incomplete conversion Q2->RouteC No (Only Chloroacetyl Cl available)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent status.

Module 1: The Standard Route (Acid Halide)

Reagents: Bromoacetyl bromide, 3-Methoxybenzylamine, Base (


 or 

).[2]
Protocol Overview

This is the most direct method but prone to "dimerization" (where the product alkylates the starting amine).

  • Solvent: DCM (Anhydrous) or THF.[2]

  • Temperature: -10°C to 0°C (Critical).

  • Addition Order: Inverse Addition is recommended for high purity.

Step-by-Step Protocol
  • Dissolve 3-methoxybenzylamine (1.0 eq) and Triethylamine (1.1 eq) in DCM (10 vol).

  • Cool the solution to -10°C .

  • Dissolve Bromoacetyl bromide (1.05 eq) in DCM (2 vol).

  • Crucial Step: Add the Acid Bromide solution dropwise to the Amine solution .

    • Note: Maintaining low temperature suppresses the

      
       attack on the bromine-bearing carbon.
      
  • Stir for 1 hour at 0°C, then warm to RT.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

    
    , then Brine.[2][3][4]
    
Troubleshooting Guide (Route A)
SymptomDiagnosisTechnical Fix
TLC shows a baseline spot or secondary product. Dimer Formation. The amine attacked the

-carbon of the product.[1]
Switch to Inverse Addition: Add the amine solution dropwise into a cold solution of bromoacetyl bromide. This ensures the electrophile is always in excess, preventing the amine from acting as a nucleophile toward the product.
Low Yield / Sticky Solid. Hydrolysis. Bromoacetyl bromide is degraded.Check the reagent quality. If the liquid is fuming excessively or has precipitate, distill it or switch to Route B.
Violent Exotherm. Runaway Reaction. Dilute reagents further (0.1 M concentration) and slow the addition rate.

Module 2: The Coupling Route (Carboxylic Acid)

Reagents: Bromoacetic acid, EDC


HCl, HOBt (optional), 3-Methoxybenzylamine.[2]
Protocol Overview

Ideal if you lack a fume hood for acid halides or require milder conditions.

  • Solvent: DCM or DMF.

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC because the urea byproduct is water-soluble.[1]

Step-by-Step Protocol
  • Dissolve Bromoacetic acid (1.1 eq) in DCM.[2]

  • Add EDC

    
    HCl  (1.2 eq) and stir for 15 mins at 0°C to activate the acid.
    
  • Add 3-methoxybenzylamine (1.0 eq).[1]

  • Add DIPEA (1.5 eq) only if using the amine salt; otherwise, no base is needed if the amine is free base.

  • Stir at RT for 4-12 hours.

  • Workup: Wash with water (removes urea byproduct) and 0.5N HCl.

Troubleshooting Guide (Route B)
SymptomDiagnosisTechnical Fix
Product contaminated with white solid. Urea Contamination. Used DCC instead of EDC?If you used DCC, the byproduct (DCU) is insoluble.[2][4] Filter it off, then wash the organic layer with cold ether. Recommendation: Always use EDC for halo-acetic acids to simplify workup.[1]
Reaction Stalled. Acid Deactivation. Bromoacetic acid is a strong acid (

).[2] Ensure you have enough EDC to activate it fully. Do not use excess base, which can hydrolyze the active ester.

Module 3: The Halogen Exchange (Finkelstein)

Reagents: 2-Chloro-N-(3-methoxybenzyl)acetamide, NaBr, Acetone/MEK.[1][2]

Protocol Overview

Use this if you already have the Chloro analog or if Bromoacetyl bromide is unavailable. This relies on the solubility difference of sodium salts in acetone.[5]

Step-by-Step Protocol
  • Synthesize 2-Chloro-N-(3-methoxybenzyl)acetamide using Chloroacetyl chloride (cheaper, more stable) via Route A conditions.[1][2]

  • Dissolve the Chloro-amide (1.0 eq) in Acetone (anhydrous).

  • Add Sodium Bromide (NaBr) (3.0 - 5.0 eq).

    • Note: NaBr is soluble in acetone; NaCl is not.[5][6] The precipitation of NaCl drives the equilibrium.

  • Reflux for 6–12 hours.

  • Workup: Filter off the solid NaCl. Concentrate the filtrate.

Troubleshooting Guide (Route C)
SymptomDiagnosisTechnical Fix
Incomplete Conversion (Mixed Halides). Equilibrium Issue. The reaction is driven by precipitation.[1] Ensure the acetone is dry (water dissolves NaCl, reversing the reaction).[2] Use Methyl Ethyl Ketone (MEK) and higher reflux temp (80°C) to push kinetics.[2]
Product is yellow/brown. Iodine/Bromine liberation. Likely light sensitivity or oxidation. Add a pinch of sodium thiosulfate during the aqueous wash of the final product.

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic pathways and the specific "Danger Zone" where dimerization occurs.

ReactionMechanism Amine 3-Methoxybenzylamine (Nucleophile) TetInt Tetrahedral Intermediate Amine->TetInt Attack on Carbonyl (Fast at 0°C) Dimer SIDE PRODUCT (DIMER): Secondary Amine formation Amine->Dimer S_N2 Attack on Alpha-Carbon Electrophile Bromoacetyl Bromide (Electrophile) Electrophile->TetInt Target TARGET: 2-Bromo-N-(3-methoxybenzyl)acetamide TetInt->Target Elimination of HBr Target->Dimer Attack by excess Amine (Slow at 0°C, Fast at RT)

Figure 2: Mechanistic pathway showing the competitive S_N2 reaction (red) leading to dimerization.[2]

Frequently Asked Questions (FAQs)

Q: Can I use N-Bromosuccinimide (NBS) to brominate N-(3-methoxybenzyl)acetamide directly? A: Not Recommended. While


-bromination of amides is possible, the 3-methoxybenzyl ring is highly electron-rich.[1] NBS is likely to brominate the aromatic ring (ortho/para to the methoxy group) before or simultaneously with the 

-carbon. The selectivity will be poor.

Q: My product is an oil, but literature says it should be a solid. Why? A: This compound often solidifies slowly.

  • Check purity by LC-MS.[1] If >95%, it may just be supercooled.[2]

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add hexane dropwise until cloudy. Scratch the flask walls with a glass rod and cool to -20°C.

  • Residual solvent (DCM) often keeps amides as oils.[2] High-vacuum drying for 12h is essential.[1]

Q: Why do I see a mass of [M+H] = 138 on my LCMS? A: That is likely 3-methoxybenzylamine (the starting material).[2] If you see this after workup, your acid wash (1N HCl) was insufficient, or you used a large excess of amine.[2] If you see [M+H] ~ 300+, that is the dimer .[2]

Q: Is the product stable for storage? A:


-Bromoacetamides are alkylating agents and can be sensitive to moisture and light. Store at 4°C , protected from light, under Argon. If it turns brown, recrystallize from Hexane/EtOAc before use in biological assays.[2]

References

  • BenchChem. 2-Bromoacetamide synthesis and purification methods. (General protocols for alpha-haloacetamide synthesis). [2]

  • Organic Syntheses. Acid-Amine Coupling using EDCI. (Standard operating procedures for EDC coupling). [2]

  • Thermo Fisher Scientific. Instructions: EDC Coupling Protocols. (Detailed stoichiometry for carbodiimide chemistry).

  • Organic Chemistry Portal. Finkelstein Reaction: Conditions and Mechanism. (Halogen exchange kinetics and solvent selection).

  • ResearchGate. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (Precedent for alpha-haloacetamide synthesis and dimerization risks).[1][2]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Bromo-n-(3-methoxybenzyl)acetamide Production

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Bromo-n-(3-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Bromo-n-(3-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to optimize your experimental outcomes, ensuring both yield and purity at scale.

I. Troubleshooting Guide: From Bench to Plant

This section addresses specific issues that may arise during the synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of 2-Bromo-n-(3-methoxybenzyl)acetamide, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yields in the synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide typically stem from issues with starting materials, reaction conditions, or the work-up procedure. The primary synthetic route involves the acylation of 3-methoxybenzylamine with bromoacetyl bromide or bromoacetyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct.[1][2]

Potential Causes & Solutions:

Potential Cause Underlying Rationale & Explanation Suggested Solution(s)
Poor Quality Starting Materials 3-methoxybenzylamine can degrade over time, especially if exposed to air and light, leading to the formation of impurities that can interfere with the reaction. Bromoacetyl halides are highly susceptible to hydrolysis.- Verify Amine Purity: Use freshly distilled or recently purchased 3-methoxybenzylamine. Purity can be checked by NMR or GC-MS. - Use Anhydrous Reagents: Ensure bromoacetyl bromide/chloride is fresh and has been stored under anhydrous conditions. Use of anhydrous solvents is critical to prevent hydrolysis of the acyl halide.[1]
Inadequate Temperature Control The reaction of an amine with an acyl halide is often highly exothermic.[2] If the temperature is not controlled, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be significantly reduced.- Maintain Low Temperature During Addition: Add the bromoacetyl halide dropwise to the solution of 3-methoxybenzylamine while maintaining the temperature between 0-5 °C using an ice bath. This controls the initial exotherm. - Allow to Warm to Room Temperature: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
Incorrect Stoichiometry or Base An insufficient amount of the amine or an inappropriate base can lead to an incomplete reaction. The base is crucial for scavenging the HBr or HCl generated.- Stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) is not used in this specific reaction due to purification challenges. A 1:1 molar ratio is common, with a suitable base to neutralize the acid. - Base Selection: Use a non-nucleophilic base such as triethylamine or pyridine to prevent competition with the amine for the acyl halide. An aqueous base like sodium bicarbonate can also be used in a Schotten-Baumann type reaction.[1]
Loss of Product During Work-up 2-Bromo-n-(3-methoxybenzyl)acetamide has some water solubility. Multiple extractions and careful handling are necessary to minimize losses.- Optimize Extraction: Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. - Back-Extraction: If an aqueous base is used, ensure the pH is appropriate during extraction to keep the product in the organic layer.
Problem 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC, and the final product purity is low even after recrystallization. What are the common impurities and how can I prevent their formation?

Answer:

Impurity formation is a common challenge, especially when scaling up. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Prevention Strategies:

Impurity Formation Mechanism Prevention & Mitigation
N,N-Diacylated Product If there is a localized high concentration of the bromoacetyl halide, it can react with the newly formed amide product.[1]- Slow, Controlled Addition: Add the bromoacetyl halide dropwise with vigorous stirring to ensure rapid dispersion.[1] - Dilution: Running the reaction at a lower concentration can also help minimize this side reaction.
Unreacted 3-methoxybenzylamine Incomplete reaction or incorrect stoichiometry.- Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure all the amine has been consumed. - Acid Wash: During work-up, a dilute acid wash (e.g., 1M HCl) will convert the unreacted amine to its water-soluble salt, which can then be removed in the aqueous layer.
Hydrolysis Product (Bromoacetic Acid) Bromoacetyl halide reacts with water present in the solvent or on the glassware.- Anhydrous Conditions: As mentioned previously, use anhydrous solvents and ensure all glassware is thoroughly dried.[1] - Bicarbonate Wash: A wash with a dilute solution of sodium bicarbonate during work-up will remove acidic impurities like bromoacetic acid.[1]
Over-bromination on the Aromatic Ring While less common under these conditions, harsh reaction conditions or certain catalysts could potentially lead to electrophilic aromatic substitution on the electron-rich methoxy-substituted ring.[3]- Mild Conditions: Avoid high temperatures and the use of Lewis acid catalysts which could promote ring bromination.[3]
Problem 3: Difficulties with Product Isolation and Purification

Question: The product is difficult to crystallize, or it oils out during recrystallization. What are the best practices for purifying 2-Bromo-n-(3-methoxybenzyl)acetamide?

Answer:

Effective purification is crucial for obtaining a high-quality final product.

Purification Workflow:

G crude Crude Reaction Mixture workup Aqueous Work-up (Acid & Base Washes) crude->workup Quench Reaction drying Drying of Organic Layer (e.g., Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization Crude Solid/Oil pure_product Pure Product recrystallization->pure_product Filtration & Drying G cluster_0 Reaction Phase cluster_1 Work-up & Purification dissolve Dissolve Amine & Base in Dichloromethane cool Cool to 0-5 °C dissolve->cool add Dropwise Addition of Bromoacetyl Bromide cool->add react Stir at Room Temperature add->react quench Quench with Water react->quench wash Sequential Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in Vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2-Bromo-N-(3-methoxybenzyl)acetamide in Covalent Ligand Discovery

Topic: 2-Bromo-N-(3-methoxybenzyl)acetamide vs. Other Alkylating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Role of -Bromoac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-N-(3-methoxybenzyl)acetamide vs. Other Alkylating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of -Bromoacetamides

In the landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) , the choice of electrophilic warhead dictates the delicate balance between potency and selectivity.

2-Bromo-N-(3-methoxybenzyl)acetamide (referred to hereafter as BMA ) represents a distinct class of alkylating agents: the


-bromoacetamides . Structurally, it combines a highly reactive leaving group (bromide) with a lipophilic recognition element (the 3-methoxybenzyl tail).

While less common in final drug candidates than acrylamides, BMA serves as a critical chemical probe and initial fragment hit . Its high intrinsic reactivity allows for the rapid identification of nucleophilic cysteines, even those with lower acidity (


), which might be missed by milder electrophiles. However, this reactivity comes at the cost of potential promiscuity and metabolic instability.

This guide objectively compares BMA against standard alkylating alternatives—Iodoacetamides (IAA) , Chloroacetamides (CAA) , and Acrylamides (ACR) —providing experimental frameworks to validate its utility in your specific context.

Mechanistic Foundation: The Alkylation Pathway

BMA operates via a classic bimolecular nucleophilic substitution (


) mechanism. The reaction is driven by the nucleophilic attack of a thiolate anion (from a Cysteine residue) on the 

-carbon, displacing the bromide ion.

Key Mechanistic Features:

  • Leaving Group Ability: Bromide (

    
    ) is a superior leaving group to Chloride (
    
    
    
    ) due to its larger size and weaker bond strength (
    
    
    vs
    
    
    ), making BMA significantly more reactive than chloroacetamides.
  • Recognition Element: The 3-methoxybenzyl moiety is not inert; it provides non-covalent affinity via

    
    -
    
    
    
    stacking or hydrophobic interactions, directing the warhead to specific pockets rather than relying solely on random collision.
Figure 1: Mechanism & Reactivity Flow

ReactionMechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State [S_N2] Cys->TS Attack on α-Carbon BMA 2-Bromo-N-(3-methoxybenzyl)acetamide (Electrophile) BMA->TS Product Thioether Adduct (Covalent Complex) TS->Product Bond Formation LG Bromide Ion (Leaving Group) TS->LG Displacement

Caption: The


 reaction pathway of BMA with a cysteine thiolate. The rate-determining step is the formation of the transition state, heavily influenced by the leaving group ability of the halide.
Comparative Analysis: BMA vs. Alternatives

The following table contrasts BMA with the three most common alkylating agents used in chemical biology and drug discovery.

Table 1: Physicochemical & Reactivity Profile
Feature2-Bromoacetamides (BMA) Iodoacetamides (IAA) Chloroacetamides (CAA) Acrylamides (ACR)
Leaving Group Bromide (

)
Iodide (

)
Chloride (

)
None (Michael Addition)
Intrinsic Reactivity (

)
High Very High Moderate Low to Moderate
Selectivity Low-MediumLow (Promiscuous)Medium-HighHigh (Tunable)
Metabolic Stability Low (Rapid GSH conjugation)Very LowModerateHigh
Primary Application Hit Discovery, Chemical ProbesProteomics (Cys capping)Fragment Libraries, LeadsClinical Drugs (e.g., Ibrutinib)
Reversibility IrreversibleIrreversibleIrreversibleIrreversible (mostly)
Detailed Comparison:
  • Vs. Iodoacetamides (IAA):

    • Performance: IAA is the "nuclear option"—it reacts with almost any accessible cysteine. BMA is slightly less reactive, offering a marginal improvement in handling stability.

    • Verdict: Use IAA for total proteome capping. Use BMA if you need a probe that still requires some binding affinity to react.

  • Vs. Chloroacetamides (CAA):

    • Performance: CAAs are the industry standard for covalent fragments. They are stable enough to survive storage but reactive enough to label nucleophiles when positioned correctly. BMA is ~10-100x more reactive than CAA.

    • Verdict: If your CAA fragment is inactive, switching to BMA can "force" a reaction to validate the binding pocket. However, a BMA hit is often considered a "false positive" until validated with a CAA analog.

  • Vs. Acrylamides (ACR):

    • Performance: Acrylamides require precise orientation and a specific protonation state of the cysteine (often assisted by a nearby basic residue). BMA is less demanding and will label cysteines that are not optimally primed.

    • Verdict: BMA is a "pathfinder"; ACR is the "destination." Start with BMA to find the site, then optimize to ACR for drug-like properties.

Experimental Protocols for Validation

To rigorously evaluate BMA in your system, you must distinguish between intrinsic reactivity (non-specific) and specific target engagement .[1]

Protocol A: Intrinsic Reactivity Assay (GSH-Validation)

Purpose: To determine the baseline chemical reactivity (


) of BMA compared to controls.
  • Preparation:

    • Prepare 10 mM stock of BMA, Chloroacetamide control, and Acrylamide control in DMSO.

    • Prepare 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction:

    • Mix compound (50 µM final) with GSH (500 µM final) in PBS. (1:10 ratio ensures pseudo-first-order kinetics).

    • Incubate at 25°C.

  • Monitoring:

    • Method: LC-MS or UV-HPLC (254 nm).

    • Timepoints: 0, 15, 30, 60, 120 min.

  • Analysis:

    • Plot

      
       vs time.
      
    • The slope

      
      .
      
    • Success Criteria: BMA should show a

      
       of < 30 mins. Chloroacetamide should be > 2 hours. Acrylamide > 24 hours (typically).
      
Protocol B: Competitive Labeling (Target Specificity)

Purpose: To prove BMA binds to the specific pocket defined by the 3-methoxybenzyl group.

  • Reagents:

    • Recombinant Target Protein (2 µM).

    • BMA (Probe).

    • Competitor: Non-reactive analog (e.g., N-(3-methoxybenzyl)acetamide—BMA without the Bromine).

  • Workflow:

    • Arm 1 (Control): Protein + DMSO (30 min)

      
       Add BMA (10 µM, 1 hr) 
      
      
      
      Quench & Digest
      
      
      LC-MS/MS.
    • Arm 2 (Competition): Protein + Competitor (100 µM, 30 min)

      
       Add BMA (10 µM, 1 hr) 
      
      
      
      Quench & Digest
      
      
      LC-MS/MS.
  • Readout:

    • Quantify the alkylated peptide peak area.[2]

    • Interpretation: If the Competitor (lacking the warhead) significantly reduces labeling by BMA, the reaction is driven by the 3-methoxybenzyl recognition motif , not just random collisions.

Strategic Decision Framework

Use the following logic flow to determine when to deploy BMA in your pipeline.

Figure 2: Covalent Fragment Optimization Strategy

DecisionTree Start Start: Fragment Screen Hit (BMA Analog) CheckReactivity Assess Intrinsic Reactivity (GSH Assay) Start->CheckReactivity HighReactivity High Reactivity (t1/2 < 15 min) CheckReactivity->HighReactivity Rapid Adduct Formation ModReactivity Moderate Reactivity (t1/2 > 60 min) CheckReactivity->ModReactivity Slow Adduct Formation SynthesizeCl Synthesize Chloro-Analog (CAA) HighReactivity->SynthesizeCl TestCl Test CAA Potency SynthesizeCl->TestCl SynthesizeAcryl Synthesize Acrylamide (ACR) LeadOpt Proceed to Lead Opt (Focus on Selectivity) SynthesizeAcryl->LeadOpt ClActive CAA is Active TestCl->ClActive Maintains Potency ClInactive CAA is Inactive TestCl->ClInactive Loses Potency ClActive->SynthesizeAcryl ProbeOnly Use BMA as Chemical Probe Only (Not a Drug Lead) ClInactive->ProbeOnly

Caption: Decision matrix for handling BMA hits. If potency is lost upon switching to a Chloroacetamide (CAA), the BMA hit likely relies too heavily on intrinsic reactivity and may be a false positive for drug development.

References
  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. [Link]

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of alpha-haloacetamides with thiols." Journal of Organic Chemistry. (General reference for haloacetamide kinetics). [Link]

Sources

Comparative

structure-activity relationship of 2-Bromo-n-(3-methoxybenzyl)acetamide derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-N-(3-methoxybenzyl)acetamide Derivatives. Executive Summary: The Covalent Scaffold Paradigm 2-Bromo-N-(3-methoxybenzyl)acetamide represe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-N-(3-methoxybenzyl)acetamide Derivatives.

Executive Summary: The Covalent Scaffold Paradigm

2-Bromo-N-(3-methoxybenzyl)acetamide represents a quintessential "warhead-linker-recognition" scaffold in medicinal chemistry. Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule utilizes a reactive


-bromoacetamide  moiety to form irreversible covalent bonds with nucleophilic residues (primarily Cysteine thiolates) on target proteins.

This guide provides a rigorous comparative analysis of this scaffold, focusing on the delicate balance between electrophilic reactivity and molecular recognition . For drug development professionals, understanding this SAR is critical for transitioning from a "promiscuous alkylator" to a "targeted covalent inhibitor" (TCI).

Part 1: Comparative Performance Analysis

The utility of 2-Bromo-N-(3-methoxybenzyl)acetamide must be evaluated against its structural analogs. The following comparison highlights the trade-offs in reactivity (k_inact) versus affinity (K_I) .

Table 1: Electrophile Performance Matrix
Feature2-Bromo- (Target) 2-Chloro- (Alternative A) Acrylamide (Alternative B) Non-Reactive (Control)
Warhead Type

-Haloacetamide (High Reactivity)

-Haloacetamide (Mod. Reactivity)
Michael Acceptor (Soft Electrophile)Alkyl/Aryl Amide
Mechanism

Nucleophilic Substitution

Nucleophilic Substitution
Michael Addition (1,4-conjugate)Reversible H-bonding/Van der Waals
Intrinsic Reactivity (

)
High (

min w/ GSH)
Medium (

min w/ GSH)
Low/Tunable (Requires specific orientation)None
Selectivity Risk High (Potential off-target alkylation)Moderate (Requires activated Cys)Low (High specificity for Cys in active site)N/A
Metabolic Stability Low (Rapid GSH conjugation)ModerateHighHigh
Best Application Phenotypic Screening / Acute Probes Lead Optimization Clinical Candidates (TCI) Binding Affinity Validation

Expert Insight: The Bromo derivative is often too reactive for systemic clinical use due to rapid glutathione (GSH) depletion. However, it is the superior choice for initial hit discovery in proteomic profiling (ABPP) because its high reactivity ensures target capture even with weak non-covalent affinity.

Part 2: Deep Dive – Structure-Activity Relationship (SAR)

The SAR of 2-Bromo-N-(3-methoxybenzyl)acetamide is tripartite. Modifications in any sector drastically alter the Selectivity Index (SI) .

The Warhead ( -Carbon)
  • Bromine (Br): The leaving group capacity of Br is high, making the

    
    -carbon highly electrophilic.
    
  • SAR Rule: Replacing Br with Cl reduces reactivity by ~10-100 fold, improving metabolic stability. Replacing with I (Iodine) increases reactivity but often leads to instability and light sensitivity.

  • Substitution: Adding a methyl group to the

    
    -carbon (e.g., 2-bromopropanamide) introduces steric hindrance, slowing the 
    
    
    
    reaction and potentially increasing selectivity for less sterically crowded cysteines.
The Linker (Amide Bond)
  • The amide provides a rigid geometry and a hydrogen bond donor (NH) / acceptor (C=O).

  • SAR Rule: N-methylation (tertiary amide) abolishes the H-bond donor capability, often reducing target affinity if the binding pocket requires an H-bond. It also alters the cis/trans isomer ratio.

The Recognition Element (3-Methoxybenzyl)[1]
  • 3-Methoxy Group: This substituent provides:

    • Lipophilicity: Enhances membrane permeability.

    • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but withdrawing by induction. At the meta position, it primarily influences the lipophilic contact without significantly perturbing the amide electronics.

  • Benzyl Ring: Acts as the primary "anchor."

  • SAR Rule (Hammett Correlation):

    • Electron Withdrawing Groups (EWG) on the ring (e.g., 4-NO2, 4-CF3) can increase the acidity of the amide NH, potentially strengthening H-bonds.

    • Steric Bulk: Moving the methoxy to the 2-position (ortho) often creates a "twisted" conformation, which can either lock the bioactive conformation or sterically clash with the receptor.

Part 3: Visualization of Signaling & Logic

Figure 1: SAR Decision Logic for Covalent Optimization

SAR_Logic Start Hit: 2-Bromo-N-(3-methoxybenzyl)acetamide Assess_Reactivity Step 1: Assess Intrinsic Reactivity (GSH Assay) Start->Assess_Reactivity High_Reactivity Result: t1/2 < 15 min (Too Reactive) Assess_Reactivity->High_Reactivity Unstable Mod_Reactivity Result: t1/2 > 60 min (Acceptable) Assess_Reactivity->Mod_Reactivity Stable Strategy_A Strategy A: Dampen Warhead Switch Br -> Cl or Acrylamide High_Reactivity->Strategy_A Strategy_B Strategy B: Optimize Recognition Modify Benzyl Substituents Mod_Reactivity->Strategy_B Potency_Check Step 2: Check Cellular Potency (IC50) Strategy_A->Potency_Check Strategy_B->Potency_Check Outcome_TCI Goal: Targeted Covalent Inhibitor (High Potency / Tuned Reactivity) Potency_Check->Outcome_TCI High Selectivity Outcome_Probe Goal: Chemical Probe (High Reactivity / Broad Spectrum) Potency_Check->Outcome_Probe Broad Activity

Caption: Decision tree for optimizing the 2-bromoacetamide scaffold. High reactivity requires "dampening" via warhead exchange (Br to Cl), while stable scaffolds undergo recognition group optimization.

Part 4: Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols include internal validation steps.

Protocol 1: Intrinsic Reactivity Assay (GSH Half-Life)

Objective: Quantify the electrophilic nature of the derivative (


) independent of biological factors.
  • Preparation: Dissolve the test compound (10 mM) in DMSO. Prepare a 20 mM Glutathione (GSH) solution in PBS (pH 7.4).

  • Reaction: Mix compound and GSH at a 1:10 ratio (pseudo-first-order conditions) in an NMR tube or HPLC vial. Final conc: 500

    
    M compound, 5 mM GSH.
    
  • Monitoring:

    • Method A (H-NMR): Monitor the disappearance of the

      
      -methylene protons (
      
      
      
      ppm) and appearance of the GSH-adduct signals.
    • Method B (LC-MS): Inject aliquots at t=0, 15, 30, 60, 120 min. Track the parent ion [M+H]+ decay.

  • Validation:

    • Control: Run Iodoacetamide (High reactivity control,

      
       min) and Acrylamide  (Low reactivity control, 
      
      
      
      h) in parallel.
    • Calculation: Plot

      
       vs. time. The slope is 
      
      
      
      .
Protocol 2: Differential Cytotoxicity Screen

Objective: Distinguish between specific target engagement and non-specific alkylation toxicity.

  • Setup: Plate target cells (e.g., Melanoma for Tyrosinase, or specific cancer line) and a "resistant" control line (lacking the target or high GSH levels).

  • Treatment: Treat with serial dilutions of:

    • Test Compound: 2-Bromo-N-(3-methoxybenzyl)acetamide.[1][2][3][4]

    • Non-Reactive Analog: 2-Methyl-N-(3-methoxybenzyl)acetamide (removes leaving group).

  • Readout: MTT or CellTiter-Glo at 48h.

  • Analysis:

    • Calculate the Covalent Advantage Ratio :

      
      .
      
    • Interpretation: A ratio > 10 suggests the covalent mechanism is essential for potency. A ratio

      
       suggests the bromine is unnecessary or the compound acts via a different mechanism.
      

Part 5: Mechanistic Pathway

The following diagram illustrates the molecular mechanism of action, highlighting the critical cysteine attack.

Figure 2: Covalent Alkylation Mechanism

Mechanism cluster_SAR SAR Influence Points Target Target Protein (Cysteine-SH) Complex Michaelis Complex (Non-covalent) Target->Complex Inhibitor Inhibitor (R-NH-COCH2-Br) Inhibitor->Complex Kd (Affinity) TS Transition State (S...C...Br) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Thioether Bond) TS->Adduct Br- Departure (Irreversible)

Caption: The kinetic pathway from non-covalent binding (driven by the 3-methoxybenzyl group) to irreversible alkylation (driven by the bromoacetamide warhead).

References

  • PubChem. (2025).[5] 2-Bromo-N-methoxy-N-methylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. Retrieved from [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Contextual grounding for Covalent Inhibitor design).

Sources

Validation

comparative analysis of 2-Bromo-n-(3-methoxybenzyl)acetamide synthesis methods

Topic: Comparative Analysis of 2-Bromo-N-(3-methoxybenzyl)acetamide Synthesis Methods Introduction: The Strategic Importance of the "Warhead" Linker 2-Bromo-N-(3-methoxybenzyl)acetamide is a critical electrophilic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-Bromo-N-(3-methoxybenzyl)acetamide Synthesis Methods

Introduction: The Strategic Importance of the "Warhead" Linker

2-Bromo-N-(3-methoxybenzyl)acetamide is a critical electrophilic intermediate in medicinal chemistry. It serves as a "warhead" linker, enabling the covalent attachment of the 3-methoxybenzylamine scaffold—a common pharmacophore in GPCR ligands and kinase inhibitors—to nucleophilic cysteine or lysine residues in target proteins.

The synthesis of this molecule appears deceptively simple: forming an amide bond between 3-methoxybenzylamine and a bromoacetyl source. However, the presence of the highly reactive


-bromo group introduces a chemoselectivity challenge. The amine can attack the carbonyl carbon (desired acylation) or the 

-carbon (undesired alkylation).

This guide compares the three primary synthetic methodologies, analyzing them through the lens of chemoselectivity, scalability, and atom economy to help you choose the optimal route for your campaign.

Comparative Analysis of Synthesis Methods

We evaluated three distinct pathways:

  • Method A: Acid Halide Activation (The Kinetic Standard)

  • Method B: Carbodiimide Coupling (The Mild Alternative)

  • Method C: Ester Aminolysis (The "Green" Trap)

Summary of Performance Metrics
MetricMethod A: Acid Halide Method B: Coupling (DCC/EDC) Method C: Ester Aminolysis
Primary Reagent Bromoacetyl bromideBromoacetic acidEthyl bromoacetate
Reaction Time < 2 Hours12–24 Hours24–48 Hours
Yield High (85–95%)Moderate (60–75%)Low (< 40%)
Chemoselectivity Excellent (Acylation >> Alkylation)GoodPoor (High Alkylation Risk)
Purification Recrystallization / WashColumn ChromatographyColumn Chromatography
Scalability High (kg scale)Low (Reagent cost/Waste)Medium
Atom Economy GoodPoor (Urea byproduct)Good

Deep Dive: Methodological Insights & Causality

Method A: The Acid Halide Route (Recommended)
  • Mechanism: Nucleophilic acyl substitution.

  • Expertise & Logic: This is the gold standard. Bromoacetyl bromide is highly electrophilic at the carbonyl carbon. By keeping the temperature low (-10°C to 0°C) and adding the acid halide slowly to the amine, we kinetically favor attack at the carbonyl (acylation) over the

    
    -carbon (alkylation).
    
  • Why it wins: The reaction is faster than the side-reaction (dimerization via N-alkylation). The byproduct (HBr salt) is easily managed with a biphasic wash.

Method B: Carbodiimide Coupling
  • Mechanism: Activation of Bromoacetic acid with DCC or EDC to form an O-acylisourea intermediate.

  • Expertise & Logic: Useful only when the amine substrate contains other acid-sensitive groups that cannot tolerate the HBr generated in Method A.

  • The Downside: The rearrangement of the O-acylisourea to an N-acylurea is a common side reaction. Furthermore, removing the dicyclohexylurea (DCU) byproduct often requires chromatography, which is inefficient for a simple intermediate.

Method C: Ester Aminolysis
  • Mechanism: Direct attack of the amine on Ethyl bromoacetate.

  • Expertise & Logic: Avoid this method. While "greener" in theory (ethanol byproduct), esters are poor electrophiles compared to acid halides. The slow rate of acylation allows the amine to act as a nucleophile toward the

    
    -bromide, leading to significant amounts of the N-alkylated secondary amine impurity.
    

Experimental Protocols

Protocol 1: High-Yield Synthesis via Acid Halide (Method A)

Target Scale: 10 mmol | Expected Yield: ~90%

Reagents:

  • 3-Methoxybenzylamine (1.37 g, 10 mmol)

  • Bromoacetyl bromide (2.22 g, 11 mmol)

  • Triethylamine (

    
    ) (1.52 g, 15 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-Methoxybenzylamine (1.0 eq) and

    
     (1.5 eq) in 40 mL of DCM. Cool the solution to -10°C  using an ice/salt bath.
    
  • Addition: Dilute Bromoacetyl bromide (1.1 eq) in 10 mL of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 0°C to prevent alkylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 20 mL) to remove excess acid/bromide.
      
    • Wash with Brine (20 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc if necessary.

Protocol 2: Mild Synthesis via EDC Coupling (Method B)

Target Scale: 5 mmol | Expected Yield: ~70%

Reagents:

  • 3-Methoxybenzylamine (0.69 g, 5 mmol)

  • Bromoacetic acid (0.76 g, 5.5 mmol)

  • EDC

    
    HCl (1.15 g, 6 mmol)
    
  • DMAP (Catalytic amount, ~10 mg)

  • DCM (30 mL)

Step-by-Step Workflow:

  • Activation: Dissolve Bromoacetic acid and EDC

    
    HCl in DCM at 0°C. Stir for 15 minutes to generate the active ester.
    
  • Coupling: Add 3-Methoxybenzylamine and catalytic DMAP.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with DCM. Wash with 0.5M citric acid (removes DMAP/EDC), then Sat.

    
    .
    
  • Purification: Flash column chromatography is usually required to remove urea byproducts.

Visualizations

Figure 1: Chemoselectivity & Reaction Pathways

This diagram illustrates the competing pathways: the desired Acylation (Method A) versus the undesired Alkylation (Method C risk).

ReactionPathways Amine 3-Methoxybenzylamine Intermediate Transition State Amine->Intermediate ReagentA Bromoacetyl Bromide (Method A) ReagentA->Intermediate Fast (Kinetic Control) ReagentC Ethyl Bromoacetate (Method C) ReagentC->Intermediate Slow Product 2-Bromo-N-(3-methoxybenzyl)acetamide (DESIRED) Intermediate->Product Acylation (Attack at C=O) Impurity N-Alkylated Dimer (UNDESIRED) Intermediate->Impurity Alkylation (Attack at C-Br)

Caption: Kinetic control using Acid Halides favors the desired amide product, while slower ester methods increase the risk of alkylation impurities.

Figure 2: Method A Experimental Workflow

Workflow Start Start: 3-Methoxybenzylamine + Et3N in DCM Cool Cool to -10°C (Ice/Salt Bath) Start->Cool Add Dropwise Addition: Bromoacetyl Bromide Cool->Add React Stir 2h @ RT Monitor TLC Add->React Wash1 Wash: 1M HCl (Remove Amine) React->Wash1 Wash2 Wash: NaHCO3 (Remove Acid) Wash1->Wash2 Dry Dry (MgSO4) & Conc. Wash2->Dry Finish Final Product: White/Off-white Solid Dry->Finish

Caption: Step-by-step execution for the high-yield Acid Halide protocol.

References

  • BenchChem. (2025).[1] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • Organic Syntheses. (1951).[2] N-Bromoacetamide.[2][3] Org. Synth. 31, 17. Retrieved from [2]

  • GuideChem. (2024). 2-Bromo-N-(3-methoxy-phenyl)-acetamide Material Safety & Synthesis. Retrieved from

  • World Intellectual Property Organization. (2013). Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. WO2013072933A2. Retrieved from

  • Indian Academy of Sciences. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol resin. (Mentions N,N-diethyl-2-bromo-acetamide synthesis). Retrieved from

Sources

Comparative

A Comparative Guide to the Bioactivity of 2-Bromo-n-(3-methoxybenzyl)acetamide and Its Precursors

Introduction: Unveiling the Bioactive Potential of a Novel Bromoacetamide Derivative In the landscape of drug discovery and development, the exploration of novel chemical entities with enhanced biological activity is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Bromoacetamide Derivative

In the landscape of drug discovery and development, the exploration of novel chemical entities with enhanced biological activity is paramount. N-substituted 2-bromoacetamides are a class of compounds recognized for their potential as versatile intermediates and bioactive molecules. Their reactivity, attributed to the electrophilic α-carbon and the bromine atom's good leaving group nature, makes them valuable precursors in organic synthesis. This guide provides a comprehensive comparative analysis of the bioactivity of a specific derivative, 2-Bromo-n-(3-methoxybenzyl)acetamide , against its commercially available precursors, 2-bromoacetic acid and 3-methoxybenzylamine .

While the individual precursors have established roles—2-bromoacetic acid as a strong alkylating agent and a building block in pharmaceutical synthesis[1][2], and 3-methoxybenzylamine as a key intermediate in the preparation of biologically active compounds, including purine derivatives[3][4]—the bioactivity of the synthesized amide, 2-Bromo-n-(3-methoxybenzyl)acetamide, remains largely unexplored in publicly available literature. This guide, therefore, aims to:

  • Provide a rationale for the synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide as a candidate for enhanced bioactivity.

  • Detail the experimental protocols for the synthesis of the target compound.

  • Present a framework for a comparative bioactivity assessment, focusing on cytotoxicity, antimicrobial effects, and enzyme inhibition.

  • Offer a logical structure for interpreting the potential outcomes based on the chemical properties of the tested compounds.

This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinning and the practical methodologies for a rigorous comparative study.

The Rationale: Why Compare the Amide to Its Precursors?

The synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide from its precursors is a strategic step towards potentially modulating and enhancing biological activity. Here's the scientific reasoning:

  • Increased Lipophilicity and Membrane Permeability: The combination of the lipophilic benzyl group from 3-methoxybenzylamine with the bromoacetamide moiety is expected to increase the overall lipophilicity of the molecule compared to the highly polar 2-bromoacetic acid. This could enhance its ability to cross cellular membranes, a critical factor for intracellular biological activity.

  • Altered Reactivity and Target Specificity: The amide linkage in the final product modifies the electronic properties of the bromoacetyl group. While still retaining the reactive α-carbon, the nature of the N-substituent can influence its reactivity and specificity towards biological nucleophiles like amino acid residues in proteins. This could potentially lead to more targeted interactions compared to the indiscriminate alkylating nature of 2-bromoacetic acid.

  • Structural Analogy to Known Bioactive Scaffolds: The N-benzylacetamide scaffold is present in various compounds with demonstrated biological activities, including antimicrobial and enzyme inhibitory effects. By creating this new derivative, we are exploring a novel point in the chemical space with a higher probability of biological relevance.

Synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide: A Step-by-Step Protocol

The synthesis of the target compound is a straightforward amidation reaction.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product 2-bromoacetyl_bromide 2-Bromoacetyl bromide Target_Compound 2-Bromo-n-(3-methoxybenzyl)acetamide 2-bromoacetyl_bromide:e->Target_Compound:w + 3-methoxybenzylamine 3-Methoxybenzylamine 3-methoxybenzylamine:e->Target_Compound:w Base (e.g., Triethylamine) DCM, 0°C to RT

Caption: Synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide.

Materials:

  • 3-Methoxybenzylamine

  • 2-Bromoacetyl bromide

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-methoxybenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of 2-bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure 2-Bromo-n-(3-methoxybenzyl)acetamide.

Comparative Bioactivity Assessment: Experimental Designs

To objectively compare the bioactivity of 2-Bromo-n-(3-methoxybenzyl)acetamide with its precursors, a panel of in vitro assays is recommended.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of: - 2-Bromo-n-(3-methoxybenzyl)acetamide - 2-Bromoacetic acid - 3-Methoxybenzylamine - Vehicle control (DMSO) B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Data Presentation:

The results should be summarized in a table comparing the half-maximal inhibitory concentration (IC₅₀) values.

CompoundIC₅₀ (µM) on Cell Line XIC₅₀ (µM) on Cell Line Y
2-Bromo-n-(3-methoxybenzyl)acetamideHypothetical ValueHypothetical Value
2-Bromoacetic acidHypothetical ValueHypothetical Value
3-MethoxybenzylamineHypothetical ValueHypothetical Value

Hypothetical Rationale for Expected Outcome: Based on the increased lipophilicity and the presence of the reactive bromoacetamide moiety, it is hypothesized that 2-Bromo-n-(3-methoxybenzyl)acetamide will exhibit significantly lower IC₅₀ values (i.e., higher cytotoxicity) than its precursors . 2-bromoacetic acid is expected to show some cytotoxicity due to its alkylating nature, while 3-methoxybenzylamine is anticipated to have the highest IC₅₀ value, indicating the lowest cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Experimental Workflow:

MIC_Workflow A Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) C Include positive (bacteria + broth) and negative (broth only) controls D Incubate at 37°C for 18-24h E Visually assess for turbidity to determine the MIC

Caption: Broth Microdilution Workflow for MIC Determination.

Data Presentation:

The MIC values for each compound against different bacterial strains should be tabulated.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2-Bromo-n-(3-methoxybenzyl)acetamideHypothetical ValueHypothetical Value
2-Bromoacetic acidHypothetical ValueHypothetical Value
3-MethoxybenzylamineHypothetical ValueHypothetical Value

Hypothetical Rationale for Expected Outcome: The N-benzyl moiety in the target compound may confer antimicrobial properties. It is hypothesized that 2-Bromo-n-(3-methoxybenzyl)acetamide will display lower MIC values (greater antimicrobial activity) than its precursors . 2-bromoacetic acid may show some non-specific antimicrobial activity at higher concentrations due to its acidity and alkylating properties. 3-methoxybenzylamine is not expected to have significant antimicrobial activity on its own.

Enzyme Inhibition Assay: A General Protocol

The potential for enzyme inhibition can be explored using a relevant enzyme, for example, a serine protease like trypsin or a cholinesterase, given that some acetamide derivatives have shown activity against such enzymes.[8]

Experimental Workflow:

Enzyme_Inhibition_Workflow A Prepare serial dilutions of test compounds B In a 96-well plate, add buffer, enzyme, and test compound/vehicle C Pre-incubate for a defined period D Initiate the reaction by adding the substrate E Monitor the reaction rate by measuring absorbance/fluorescence over time F Calculate % inhibition and determine IC50 values

Caption: General Workflow for an Enzyme Inhibition Assay.

Data Presentation:

The IC₅₀ values for enzyme inhibition should be presented in a comparative table.

CompoundIC₅₀ (µM) for Enzyme Z Inhibition
2-Bromo-n-(3-methoxybenzyl)acetamideHypothetical Value
2-Bromoacetic acidHypothetical Value
3-MethoxybenzylamineHypothetical Value

Hypothetical Rationale for Expected Outcome: The bromoacetyl group in 2-Bromo-n-(3-methoxybenzyl)acetamide can act as a covalent modifier of nucleophilic residues (e.g., serine, cysteine, histidine) in the active site of certain enzymes. Therefore, it is hypothesized that the target compound may exhibit enzyme inhibitory activity, potentially with a lower IC₅₀ value than its precursors . 2-bromoacetic acid might also show some inhibitory activity through non-specific alkylation. 3-methoxybenzylamine is unlikely to be a potent enzyme inhibitor in this context.

Conclusion: A Framework for Discovery

This guide provides a comprehensive framework for the synthesis and comparative bioactivity assessment of 2-Bromo-n-(3-methoxybenzyl)acetamide and its precursors. By systematically evaluating its cytotoxicity, antimicrobial properties, and enzyme inhibitory potential, researchers can elucidate the impact of its unique chemical structure on its biological function. The provided protocols are robust and well-established, ensuring the generation of reliable and reproducible data. The logical progression from synthesis to a tiered bioactivity screening will enable a clear and objective comparison, paving the way for a deeper understanding of this novel compound's potential in the realm of drug discovery and development.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-n-(3-methoxybenzyl)acetamide

This document outlines the essential personal protective equipment (PPE), engineering controls, and operational procedures required to handle 2-Bromo-n-(3-methoxybenzyl)acetamide safely in a research and development sett...

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines the essential personal protective equipment (PPE), engineering controls, and operational procedures required to handle 2-Bromo-n-(3-methoxybenzyl)acetamide safely in a research and development setting.

Hazard Assessment and Engineering Controls

2-Bromo-n-(3-methoxybenzyl)acetamide is classified as a hazardous substance. Based on data from analogous compounds, it should be treated as harmful if swallowed, a severe skin and eye irritant, and a respiratory tract irritant.[1][2][3][4][5]

Engineering Controls are the primary line of defense:

  • Chemical Fume Hood: All manipulations of solid 2-Bromo-n-(3-methoxybenzyl)acetamide and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

  • Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the work area.[1][7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Given the alkylating nature of α-bromoacetamides, double-gloving is recommended for extended procedures.
Eye Protection Chemical safety gogglesOffers superior protection against splashes and airborne particles compared to safety glasses.[1]
Body Protection Flame-resistant lab coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection N95-rated respirator (or higher)Necessary when handling the powder outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation of airborne particles.[1][2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes the risk of exposure during routine laboratory procedures.

Workflow Diagram: From Receipt to Disposal

cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep Don PPE in designated area weigh Weigh solid inside fume hood prep->weigh Proceed to hood dissolve Dissolve in appropriate solvent weigh->dissolve Transfer directly reaction Perform reaction in closed system dissolve->reaction decontaminate Decontaminate glassware reaction->decontaminate waste Segregate hazardous waste decontaminate->waste doff Doff PPE correctly waste->doff Final step

Caption: Safe handling workflow for 2-Bromo-n-(3-methoxybenzyl)acetamide.

Step-by-Step Protocols

A. Weighing the Compound:

  • Preparation: Don all required PPE as specified in the table above.

  • Containment: Perform all weighing operations within the certified chemical fume hood.

  • Technique: Use a disposable weigh boat or creased weighing paper. Handle the container with care to minimize dust generation.[1]

  • Transfer: Immediately cap the stock bottle after dispensing. Gently tap the weighing vessel to transfer the solid into your reaction flask, ensuring no powder escapes.

B. Storage:

  • Container: Keep the compound in a tightly sealed container.[1]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[1][6]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

A. Exposure Response:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2]

B. Spill Cleanup:

  • Evacuate: Alert others in the area and, if the spill is large, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, gently cover the powder with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or vacuum the contained material into a clearly labeled hazardous waste container.[1][7] Avoid actions that generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan

Proper disposal is a crucial final step in the chemical's lifecycle.

  • Solid Waste: All unused 2-Bromo-n-(3-methoxybenzyl)acetamide and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not discharge to sewer systems.[10]

  • Disposal Protocol: All chemical waste must be disposed of through a licensed chemical destruction facility or in accordance with local, state, and federal regulations.[7][10]

By implementing these comprehensive safety and logistical measures, researchers can effectively mitigate the risks associated with handling 2-Bromo-n-(3-methoxybenzyl)acetamide, ensuring a safe and compliant laboratory environment.

References

  • Cole-Parmer. (2006, February 24). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - N-Bromoacetamide.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 2-Bromoacetamide.
  • Thermo Fisher Scientific. (2010, September 23). SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2024, May 10). JR-4081 - Safety Data Sheet.
  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET.
  • PubChem. 2-Bromo-N-methoxy-N-methylacetamide | C4H8BrNO2 | CID 10866961.
  • ECHEMI. 2-BROMO-N-METHYLACETAMIDE SDS, 34680-81-4 Safety Data Sheets.
  • AK Scientific, Inc. 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide.
  • Research Safety. Emergency Procedures for Incidents Involving Chemicals.
  • ChemicalBook. (2025, February 1). 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide.
  • Synquest Labs. 2-Bromo-2,2-difluoro-N-(2- hydroxyphenyl)acetamide.
  • Cole-Parmer. Material Safety Data Sheet.

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